Pyraflufen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIIPOGUBVYZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057953 | |
| Record name | Pyraflufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129630-17-7 | |
| Record name | Pyraflufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyraflufen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraflufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAFLUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6251A20Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyraflufen-Ethyl: A Technical Guide to its Mechanism of Action as a Protoporphyrinogen Oxidase (PPO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyraflufen-ethyl (B41820), a phenylpyrazole herbicide, is a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme in plants.[1][2][3] Its inhibitory action leads to the accumulation of protoporphyrinogen IX (Protogen), which subsequently auto-oxidizes to form the photodynamic protoporphyrin IX (Proto IX).[1][4] In the presence of light and oxygen, Proto IX generates reactive oxygen species (ROS), causing rapid lipid peroxidation, cell membrane disruption, and ultimately, cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound-ethyl, supported by quantitative data, detailed experimental protocols, and a visual representation of the signaling pathway.
Introduction
This compound-ethyl is a selective, post-emergence contact herbicide effective against a wide range of broadleaf weeds. Its mode of action as a PPO inhibitor places it in the HRAC Group E and WSSA Group 14. The rapid onset of action and efficacy at low application rates make it a valuable tool in modern agriculture. Understanding the intricate details of its mechanism of action is crucial for optimizing its use, managing weed resistance, and developing novel herbicidal compounds.
Biochemical Mechanism of Action
The primary target of this compound-ethyl is the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4), located in the chloroplasts. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common step in the biosynthesis of both chlorophylls (B1240455) and hemes.
The key steps in the mechanism of action are as follows:
-
Inhibition of PPO: this compound-ethyl binds to the PPO enzyme, competitively inhibiting the binding of its natural substrate, protoporphyrinogen IX.
-
Accumulation of Protoporphyrinogen IX (Protogen): The blockage of the PPO enzyme leads to a rapid accumulation of Protogen within the chloroplasts.
-
Cellular Leakage of Protogen: The excess Protogen leaks from the chloroplasts into the cytoplasm.
-
Oxidation to Protoporphyrin IX (Proto IX): In the cytoplasm, Protogen is non-enzymatically oxidized to Proto IX.
-
Photosensitization and Generation of Reactive Oxygen Species (ROS): Proto IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species.
-
Lipid Peroxidation and Membrane Damage: Singlet oxygen initiates a cascade of lipid peroxidation, leading to the destruction of cellular membranes, including the plasma membrane and tonoplast.
-
Cellular Disruption and Necrosis: The loss of membrane integrity results in cellular leakage, desiccation, and rapid tissue necrosis, which is observed as the characteristic burning effect on treated plants.
Quantitative Data
Herbicidal Efficacy
The efficacy of this compound-ethyl varies depending on the weed species, growth stage, and environmental conditions. The following table summarizes the effective dose (ED) required for the control of various weed species.
| Weed Species | Growth Stage | ED50 (g a.i./ha) | ED90 (g a.i./ha) | Reference |
| Parthenium hysterophorus (Rosette) | Rosette | - | 2.33 - 2.65 | |
| Conyza canadensis (GR Biotypes) | Seedling | - | >95% control at 7 DAT |
Note: DAT = Days After Treatment; GR = Glyphosate-Resistant.
Protoporphyrin IX Accumulation
The inhibition of PPO by this compound-ethyl leads to a significant and rapid accumulation of protoporphyrinogen IX, which is then converted to protoporphyrin IX.
| Plant Species | Treatment | Time after Treatment (hr) | Protoporphyrinogen IX Accumulation | Protoporphyrin IX Accumulation | Reference |
| Cucumis sativus (Cucumber) | This compound-ethyl | 4-7 | Peak Accumulation | Increasing | |
| Galium aparine (Cleavers) | This compound-ethyl | 7 | Significant Accumulation | - | |
| Triticum aestivum (Wheat) | This compound-ethyl | 7 | Little Accumulation | Little Accumulation |
Experimental Protocols
In Vitro PPO Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound-ethyl on PPO activity.
Materials:
-
Plant tissue (e.g., spinach leaves, etiolated corn seedlings)
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT)
-
Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM MgCl₂, 0.5% (v/v) Tween 20)
-
Protoporphyrinogen IX (substrate)
-
This compound-ethyl stock solution (in DMSO)
-
Spectrofluorometer or microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes containing PPO.
-
Resuspend the pellet in assay buffer.
-
-
PPO Activity Assay:
-
Prepare a reaction mixture containing assay buffer, the enzyme extract, and varying concentrations of this compound-ethyl (or DMSO as a control).
-
Pre-incubate the mixture for 5-10 minutes at 25°C.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX (Excitation: ~405 nm, Emission: ~630 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound-ethyl concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Quantification of Protoporphyrin IX in Plant Tissue
This protocol outlines a method to measure the accumulation of protoporphyrin IX in plants treated with this compound-ethyl.
Materials:
-
Plant tissue treated with this compound-ethyl
-
Extraction solvent (e.g., acetone:0.1 M NH₄OH, 9:1 v/v)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Protoporphyrin IX standard
Procedure:
-
Extraction:
-
Harvest plant tissue at different time points after treatment.
-
Homogenize the tissue in the extraction solvent in the dark.
-
Centrifuge the homogenate and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the porphyrins using a gradient elution on a C18 column.
-
Detect protoporphyrin IX using a fluorescence detector (Excitation: ~400 nm, Emission: ~630 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of the protoporphyrin IX standard.
-
Quantify the amount of protoporphyrin IX in the plant extracts by comparing their peak areas to the standard curve.
-
Whole-Plant Bioassay for Herbicidal Efficacy
This protocol provides a general framework for assessing the herbicidal efficacy of this compound-ethyl on different weed species in a greenhouse setting.
Materials:
-
Seeds of target weed species and a susceptible control species
-
Pots and sterile potting mix
-
Greenhouse or growth chamber with controlled environmental conditions
-
This compound-ethyl formulation
-
Laboratory spray chamber
Procedure:
-
Plant Growth:
-
Sow seeds in pots and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Allow plants to reach a specific growth stage (e.g., 2-4 true leaves).
-
-
Herbicide Application:
-
Prepare a series of dilutions of the this compound-ethyl formulation.
-
Apply the different doses of the herbicide to the plants using a laboratory spray chamber to ensure uniform coverage.
-
Include an untreated control group.
-
-
Evaluation:
-
Return the plants to the greenhouse or growth chamber.
-
Assess plant injury visually at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction compared to the untreated control.
-
Use regression analysis to determine the dose required to cause 50% growth reduction (GR50 or ED50).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of PPO inhibition by this compound-ethyl and a general experimental workflow.
Caption: Signaling pathway of PPO inhibition by this compound-ethyl.
Caption: General experimental workflow for analyzing PPO inhibitors.
Conclusion
This compound-ethyl is a highly effective PPO-inhibiting herbicide with a well-defined mechanism of action. Its ability to trigger the rapid accumulation of the photodynamic molecule protoporphyrin IX leads to swift and potent herbicidal activity against a broad spectrum of weeds. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of this compound-ethyl's activity, explore potential resistance mechanisms, and aid in the discovery and development of new herbicidal compounds targeting the PPO enzyme.
References
- 1. nichino.co.jp [nichino.co.jp]
- 2. A Fluorescence Sensor Capable of Real-Time Herbicide Effect Monitoring in Greenhouses and the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. Accumulation of Protoporphyrinogen IX prior to Protoporphyrin IX in Intact Plants Treated with Protoporphyrinogen IX Oxidase-Inhibiting Herbicides | CiNii Research [cir.nii.ac.jp]
Pyraflufen-ethyl: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraflufen-ethyl is a potent herbicidal agent belonging to the pyrazole (B372694) class of chemicals. It functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. This technical guide provides an in-depth overview of the chemical and physical properties of this compound-ethyl, offering valuable data and procedural insights for research and development applications.
Chemical Identity and Structure
This compound-ethyl is chemically identified as ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]acetate. Its structure is characterized by a central pyrazole ring linked to substituted phenyl and phenoxyacetate (B1228835) moieties.
Molecular Structure:
-
IUPAC Name: ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate[1]
-
Molecular Weight: 413.18 g/mol
Physicochemical Properties
The physicochemical properties of this compound-ethyl are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of these properties is presented in the tables below.
General Physical Properties
| Property | Value | Reference |
| Physical State | White to cream colored powder | |
| Melting Point | 126.4 - 127.2 °C | |
| Boiling Point | Decomposes before boiling (240 - 288 °C) | |
| Relative Density | 1.565 g/cm³ at 24 °C | |
| Vapor Pressure | 4.3 x 10⁻⁹ mm Hg at 20 °C (5.73 x 10⁻⁷ Pa) |
Solubility Profile
| Solvent | Solubility (g/L at 20°C) | Reference |
| Water (pH 7) | 0.000082 | |
| Acetone | 167 - 182 | |
| Dichloromethane | 100 - 111 | |
| Ethyl acetate | 105 - 111 | |
| n-Heptane | 0.234 | |
| Methanol | 7.39 | |
| p-Xylene | 41.7 - 43.5 |
Partition and Dissociation Coefficients
| Parameter | Value | Reference |
| Octanol-Water Partition Coefficient (log Kow) | 3.49 | |
| pKa | Does not dissociate |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound-ethyl exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), a key precursor in the biosynthesis of both chlorophylls (B1240455) and hemes.
Inhibition of PPO by this compound-ethyl leads to the accumulation of Protogen IX in the plant cells. This excess Protogen IX leaks from the chloroplast and is rapidly oxidized to Proto IX in the cytoplasm by a non-enzymatic process. The accumulated Proto IX, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid peroxidation of lipids and proteins in cellular membranes, leading to membrane disruption, loss of cellular integrity, and ultimately, cell death.
Experimental Protocols
The determination of the physicochemical properties of this compound-ethyl follows standardized methodologies, primarily those established by the Organisation for an Economic Co-operation and Development (OECD) and ASTM International. Below are generalized protocols based on these guidelines.
Melting Point Determination (OECD 102)
The melting point of this compound-ethyl is determined using the capillary tube method.
-
Sample Preparation: A small amount of finely powdered this compound-ethyl is packed into a capillary tube sealed at one end.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate. The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.
Water Solubility (OECD 105)
The flask method is suitable for determining the water solubility of this compound-ethyl.
-
Apparatus: A constant temperature water bath, flasks with stoppers, and an appropriate analytical instrument (e.g., HPLC-UV) are required.
-
Procedure: An excess amount of this compound-ethyl is added to a known volume of distilled water in a flask. The flask is agitated in the constant temperature bath (e.g., 20 °C) until equilibrium is reached.
-
Analysis: The solution is filtered or centrifuged to remove undissolved solid. The concentration of this compound-ethyl in the clear aqueous phase is then determined using a validated analytical method.
Vapor Pressure Determination (OECD 104)
The gas saturation method is a suitable technique for substances with low vapor pressure like this compound-ethyl.
-
Apparatus: A constant temperature bath, a saturation column packed with an inert carrier material coated with this compound-ethyl, a carrier gas supply, and a trapping system are used.
-
Procedure: A stream of inert carrier gas is passed through the saturation column at a known flow rate and constant temperature. The gas becomes saturated with the vapor of this compound-ethyl.
-
Analysis: The vapor is collected in a trap, and the amount of this compound-ethyl is quantified using a sensitive analytical technique (e.g., GC-MS). The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through the column.
Octanol-Water Partition Coefficient (OECD 107/117)
The Shake Flask Method (OECD 107) or the HPLC Method (OECD 117) can be used to determine the log Kow of this compound-ethyl.
Shake Flask Method (OECD 107):
-
Preparation: n-Octanol and water are mutually saturated. A solution of this compound-ethyl is prepared in either n-octanol or water.
-
Procedure: A known volume of the this compound-ethyl solution is mixed with the other solvent in a vessel. The mixture is shaken at a constant temperature until partitioning equilibrium is achieved.
-
Analysis: The phases are separated by centrifugation. The concentration of this compound-ethyl in both the n-octanol and water phases is determined by a suitable analytical method. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
This technical guide provides a comprehensive summary of the key chemical and physical properties of this compound-ethyl. The data presented, along with the outlined experimental methodologies and mechanistic insights, serve as a valuable resource for researchers and professionals engaged in the study and application of this important herbicidal compound. The provided information is essential for understanding its behavior, developing effective formulations, and assessing its environmental impact.
References
An In-depth Technical Guide to the Laboratory Synthesis of Pyraflufen-ethyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known synthesis pathways for Pyraflufen-ethyl, a significant phenylpyrazole herbicide. The information presented is collated from scientific literature and patent filings to aid researchers in understanding the chemical methodologies for obtaining this compound in a laboratory setting. This document outlines two primary synthetic routes, detailing the necessary reagents, reaction types, and intermediates. Quantitative data, where available, has been summarized in structured tables. Additionally, visual diagrams of the synthesis pathways and experimental workflows are provided using the DOT language for clarity.
Pathway 1: The Commercial Synthesis Route
A multi-step synthesis is the commercially utilized pathway for the production of this compound-ethyl. This route begins with 2-chloro-5-(trifluoromethyl)aniline and proceeds through a series of classical organic reactions to construct the final molecule. While the general sequence is known, specific experimental protocols with precise quantitative data are not extensively detailed in publicly available literature. The key transformations in this pathway are outlined below.
Experimental Protocols for Pathway 1
Step 1: Diazotization of 2-chloro-5-(trifluoromethyl)aniline
-
Reaction: A primary aromatic amine is converted to a diazonium salt.
-
Reagents: 2-chloro-5-(trifluoromethyl)aniline, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl).
-
General Protocol: The aniline (B41778) derivative is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
Step 2: Sandmeyer Reaction
-
Reaction: The diazonium group is replaced with a cyano group.
-
Reagents: The diazonium salt solution from Step 1, Copper(I) cyanide (CuCN).
-
General Protocol: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide. The reaction mixture is typically warmed to facilitate the replacement of the diazonium group with the nitrile.
Step 3: Nitration
-
Reaction: An electrophilic aromatic substitution to introduce a nitro group onto the benzene (B151609) ring.
-
Reagents: 2-chloro-5-(trifluoromethyl)benzonitrile, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).
-
General Protocol: The benzonitrile (B105546) derivative is treated with a mixture of concentrated nitric and sulfuric acids (nitrating mixture) at a controlled temperature to introduce a nitro group at the 4-position.
Step 4: Reduction of the Nitro Group
-
Reaction: The nitro group is reduced to a primary amine.
-
Reagents: 4-nitro-2-chloro-5-(trifluoromethyl)benzonitrile, Iron (Fe) and Hydrochloric acid (HCl) or catalytic hydrogenation (H₂, Pd/C).
-
General Protocol: The nitro compound is reduced using methods such as Bechamp reduction (iron in acidic medium) or catalytic hydrogenation to yield 5-amino-2-chloro-4-fluorobenzonitrile.
Step 5: Pyrazole (B372694) Ring Formation (Condensation)
-
Reaction: Construction of the pyrazole ring through condensation.
-
Reagents: 5-amino-2-chloro-4-fluorobenzonitrile, Ethyl 2-chloroacetoacetate, Sodium ethoxide, Ethanol.
-
General Protocol: The aminobenzonitrile is condensed with ethyl 2-chloroacetoacetate in the presence of a base like sodium ethoxide in ethanol. This reaction proceeds via nucleophilic substitution and subsequent cyclization to form the pyrazole ring.
Step 6: N-Alkylation
-
Reaction: Final alkylation of the pyrazole nitrogen.
-
Reagents: The pyrazole intermediate from Step 5, Ethyl bromodifluoroacetate, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
General Protocol: The pyrazole intermediate is N-alkylated using ethyl bromodifluoroacetate in the presence of a base such as potassium carbonate in an aprotic polar solvent like DMF to yield this compound-ethyl.[1]
Quantitative Data for Pathway 1
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 & 2 | 2-chloro-5-(trifluoromethyl)aniline | NaNO₂, HCl, CuCN | 2-chloro-5-(trifluoromethyl)benzonitrile | Data not available | Data not available |
| 3 | 2-chloro-5-(trifluoromethyl)benzonitrile | HNO₃, H₂SO₄ | 4-nitro-2-chloro-5-(trifluoromethyl)benzonitrile | Data not available | Data not available |
| 4 | 4-nitro-2-chloro-5-(trifluoromethyl)benzonitrile | Fe/HCl or H₂/Pd-C | 5-amino-2-chloro-4-fluorobenzonitrile | Data not available | Data not available |
| 5 | 5-amino-2-chloro-4-fluorobenzonitrile | Ethyl 2-chloroacetoacetate, NaOEt | Pyrazole intermediate | Data not available | Data not available |
| 6 | Pyrazole intermediate | Ethyl bromodifluoroacetate, K₂CO₃ | This compound-ethyl | Data not available | Data not available |
Visualizing Pathway 1
References
Toxicological Profile and Risk Assessment of Pyraflufen-ethyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraflufen-ethyl, with the chemical name ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]acetate, is a phenylpyrazole herbicide. It functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, disrupting the biosynthesis of chlorophyll (B73375) and heme in susceptible plants. This guide provides a comprehensive overview of the toxicological profile of this compound-ethyl and the associated risk assessment for human health, drawing from data submitted to and reviewed by major international regulatory agencies.
Toxicological Profile
The toxicological database for this compound-ethyl is extensive, with studies conducted to evaluate its potential adverse effects following acute, sub-chronic, and chronic exposures.
Toxicokinetics
Following oral administration in rats, this compound-ethyl is readily absorbed and rapidly excreted, primarily within 96 hours. The metabolic pathway involves ester hydrolysis and N-demethylation. The parent compound and its metabolites, E-1 and E-9, are considered of toxicological significance. There is no evidence of bioaccumulation in mammals.[1]
Acute Toxicity
This compound-ethyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. It is not a skin irritant or a dermal sensitizer (B1316253) but can cause moderate eye irritation.[2][3]
Table 1: Acute Toxicity of this compound-ethyl
| Study Type | Species | Route | Value | Toxicity Category |
| Oral LD50 | Rat | Oral | > 5000 mg/kg bw | IV (Low) |
| Dermal LD50 | Rat | Dermal | > 2000 mg/kg bw | III |
| Inhalation LC50 | Rat | Inhalation | > 5.03 mg/L (4h) | IV (Low) |
| Skin Irritation | Rabbit | Dermal | Non-irritant | - |
| Eye Irritation | Rabbit | Dermal | Moderately irritating | - |
| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | - |
Sub-chronic and Chronic Toxicity
Repeated oral exposure to this compound-ethyl in studies has identified the liver, kidneys, and hematopoietic system as the primary target organs in rats and mice.[2][4] In dogs, however, no adverse effects were observed following oral exposure. A 28-day dermal toxicity study in rats showed no systemic toxicity at the limit dose.
Table 2: Sub-chronic and Chronic Toxicity of this compound-ethyl (No-Observed-Adverse-Effect Level - NOAEL)
| Study Type | Species | Duration | Route | NOAEL | Target Organs |
| Sub-chronic | Rat | 90-day | Oral | 17.2 mg/kg bw/day | Liver, Kidneys |
| Sub-chronic | Dog | 90-day | Oral | No adverse effects noted | - |
| Chronic | Rat | 2-year | Oral | 17.2 mg/kg bw/day | Liver, Kidneys |
| Chronic | Mouse | 78-week | Oral | - | Liver |
| Dermal | Rat | 28-day | Dermal | 1000 mg/kg/day (limit dose) | - |
Genotoxicity and Carcinogenicity
This compound-ethyl has been tested in a battery of in vitro and in vivo genotoxicity assays and was found to be non-mutagenic.
In long-term carcinogenicity studies, this compound-ethyl did not induce tumors in rats. However, in mice, an increased incidence of liver tumors (hepatocellular adenomas and carcinomas) was observed. Based on these findings in mice, the U.S. Environmental Protection Agency (EPA) has classified this compound-ethyl as "Likely to be Carcinogenic to Humans". The mode of action for tumor formation is considered to be non-genotoxic.
Reproductive and Developmental Toxicity
This compound-ethyl did not show evidence of reproductive toxicity in a two-generation study in rats. Developmental toxicity studies in rats and rabbits did not indicate increased susceptibility of fetuses to in utero exposure. Developmental effects were only observed at doses that were also toxic to the maternal animals.
Table 3: Reproductive and Developmental Toxicity of this compound-ethyl (NOAEL)
| Study Type | Species | Route | NOAEL (Maternal) | NOAEL (Developmental/Offspring) | Key Findings |
| Two-Generation Reproduction | Rat | Oral | - | - | No reproductive effects observed at high doses. |
| Developmental Toxicity | Rat | Oral | - | - | No adverse maternal or developmental effects noted. |
| Developmental Toxicity | Rabbit | Oral | - | - | Increased maternal mortality and abortions at moderate to high doses. |
Risk Assessment
The risk assessment for this compound-ethyl is conducted to determine the potential for adverse health effects in humans under various exposure scenarios. This involves establishing health-based guidance values and comparing them to estimated human exposures.
Health-Based Guidance Values
The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate of the amount of a substance that can be ingested in a day without an appreciable health risk to the consumer.
Table 4: Health-Based Guidance Values for this compound-ethyl
| Guidance Value | Value | Basis | Regulatory Body |
| ADI | 0.17 mg/kg bw/day | Based on a NOAEL of 17.2 mg/kg bw/day from a 2-year rat study with a 100-fold safety factor. | Food Safety Commission of Japan (FSCJ) |
| ARfD | Not necessary | No adverse effects attributable to a single oral exposure were identified. | FSCJ |
Carcinogenic Risk Assessment
Due to the classification of this compound-ethyl as "Likely to be Carcinogenic to Humans," a quantitative cancer risk assessment is performed. The U.S. EPA uses a linear low-dose extrapolation approach to estimate the cancer risk. The estimated cancer risk from aggregate exposure (dietary and residential) to this compound-ethyl is considered to be within the negligible risk range and not of concern to the agency.
Experimental Protocols
Detailed experimental protocols for the toxicological studies on this compound-ethyl are typically not publicly available in their entirety. However, these studies are conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized protocols based on the relevant OECD guidelines for the key studies cited.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)
-
Test System: Typically, Sprague-Dawley or Wistar rats, 5-6 weeks old at the start of the study.
-
Group Size: At least 10 males and 10 females per dose group.
-
Dose Levels: At least three dose levels plus a control group. The highest dose is selected to induce some toxicity but not mortality.
-
Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive set of tissues from the control and high-dose groups is performed.
Prenatal Developmental Toxicity Study (based on OECD Guideline 414)
-
Test System: Typically, rats and rabbits.
-
Group Size: Sufficient number of pregnant females to yield approximately 20 litters per group.
-
Dose Levels: At least three dose levels plus a control group.
-
Administration: The test substance is administered daily from implantation to the day before caesarean section.
-
Maternal Observations: Daily clinical observations, weekly body weight, and food consumption.
-
Fetal Examinations: At termination, fetuses are examined for external, visceral, and skeletal abnormalities.
Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)
-
Test System: Typically, rats.
-
Group Size: Sufficient number of males and females to produce at least 20 pregnant females per group.
-
Dose Levels: At least three dose levels plus a control group.
-
Administration: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation, and to the first filial (F1) generation through to the production of the F2 generation.
-
Endpoints: Mating performance, fertility, gestation length, litter size, pup viability, growth, and development are assessed. Histopathology of reproductive organs is performed.
Combined Chronic Toxicity/Carcinogenicity Study (based on OECD Guideline 453)
-
Test System: Typically, rats and mice.
-
Group Size: At least 50 males and 50 females per dose group for the carcinogenicity phase.
-
Dose Levels: At least three dose levels plus a control group.
-
Administration: The test substance is administered daily for 18-24 months (mice) or 24 months (rats).
-
Observations: Similar to the 90-day study, with the addition of regular palpation for masses.
-
Pathology: Comprehensive gross and histopathological examination of all animals.
Mandatory Visualizations
Signaling Pathway of Protoporphyrinogen Oxidase (PPO) Inhibition
This compound-ethyl's primary mode of action is the inhibition of the PPO enzyme, which is crucial in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), leading to lipid peroxidation and cell membrane disruption.
Caption: Signaling pathway of Protoporphyrinogen Oxidase (PPO) inhibition by this compound-ethyl.
Experimental Workflow for a General Toxicity Study
The following diagram illustrates a generalized workflow for a repeated-dose toxicity study, such as a 90-day oral toxicity study.
Caption: Generalized experimental workflow for a repeated-dose toxicity study.
Conclusion
This compound-ethyl demonstrates a low order of acute toxicity. The primary target organs upon repeated exposure are the liver, kidneys, and hematopoietic system in rodents. It is not genotoxic but is classified as "Likely to be Carcinogenic to Humans" based on liver tumors in mice, with a non-genotoxic mode of action. There is no evidence of reproductive toxicity or increased susceptibility in developing offspring. The established health-based guidance values (ADI) and the cancer risk assessment indicate that dietary and aggregate exposures to this compound-ethyl, when used according to approved practices, are not expected to pose a health risk to the general population, including infants and children. Further research into the specific molecular mechanisms of carcinogenicity in mice could provide additional insights into its human relevance.
References
The Environmental Fate and Degradation of Pyraflufen-ethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraflufen-ethyl is a phenylpyrazole herbicide used for the control of broadleaf weeds in a variety of agricultural settings.[1][2] Its efficacy is attributed to the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, which leads to cell membrane disruption in susceptible plants.[1][3] Understanding the environmental fate and degradation pathways of this compound-ethyl is critical for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific understanding of this compound-ethyl's behavior in the environment, with a focus on its degradation through hydrolysis, photolysis, and metabolism in soil and aquatic systems. Detailed experimental protocols for key studies are also provided to aid in the design and interpretation of future research.
Physicochemical Properties
The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound-ethyl is characterized by its relatively low water solubility and a log Kow of 3.49, suggesting a moderate potential for partitioning into organic matter.[4] Its vapor pressure is low, indicating a limited potential for volatilization into the atmosphere.
Table 1: Physicochemical Properties of this compound-ethyl
| Property | Value | Reference |
| Molecular Weight | 413.18 g/mol | |
| Melting Point | 126.4-127.2 °C | |
| Water Solubility | 0.082 mg/L (20 °C) | |
| Vapor Pressure | 1.6 x 10⁻⁸ Pa (25 °C) | |
| Log Kow | 3.49 | |
| Henry's Law Constant | 8.1 x 10⁻⁵ Pa·m³/mol |
Environmental Degradation Pathways
This compound-ethyl is generally considered to be short-lived in the environment, with half-lives typically less than two days under most conditions. The primary routes of its degradation are hydrolysis, photolysis, and microbial metabolism, leading to the formation of several key metabolites.
Hydrolysis
Hydrolysis is a significant degradation pathway for this compound-ethyl, particularly under neutral to alkaline conditions. The ester linkage in the molecule is susceptible to cleavage, leading to the formation of its primary metabolite, this compound (E-1).
Table 2: Hydrolysis Half-life of this compound-ethyl
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4 | 25 | Stable | |
| 7 | 25 | 13 | |
| 9 | 25 | Rapidly hydrolyzed |
A hydrolysis study for this compound-ethyl would be conducted in accordance with OECD Guideline 111. The general protocol is as follows:
-
Test Substance: Radiolabeled ([¹⁴C]) this compound-ethyl of high purity.
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Conditions: The test solutions are incubated in the dark at a constant temperature, typically 25 °C.
-
Sampling: Aliquots of the test solutions are collected at various time intervals.
-
Analysis: The concentration of this compound-ethyl and its degradation products in the samples is determined using High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound-ethyl against time, and the half-life is calculated assuming pseudo-first-order kinetics.
Photolysis
Photolysis, or degradation by light, is another important dissipation route for this compound-ethyl in both aquatic and terrestrial environments.
Table 3: Photolysis Half-life of this compound-ethyl
| Medium | Light Source | Half-life (days) | Reference |
| Aqueous Solution (pH 7) | Simulated Sunlight | 1.4 | |
| Soil | Simulated Sunlight | 7 (typical) |
An aqueous photolysis study for this compound-ethyl would follow the principles of OECD Guideline 316:
-
Test Substance: [¹⁴C]-labeled this compound-ethyl.
-
Test Solution: A sterile, buffered aqueous solution (e.g., pH 7) containing the test substance.
-
Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. The light intensity should be measured and reported.
-
Test Conditions: The test solution is irradiated in a temperature-controlled chamber. Dark controls, wrapped in aluminum foil, are incubated under the same conditions to assess abiotic degradation in the absence of light.
-
Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC with radiometric detection to determine the concentrations of the parent compound and photoproducts.
-
Data Analysis: The photolytic half-life is calculated from the degradation rate constant, after correcting for any degradation observed in the dark controls.
Metabolism in Soil
Microbial degradation in soil is a key process in the environmental dissipation of this compound-ethyl. The rate and pathway of metabolism are influenced by soil type, organic matter content, moisture, and temperature.
Table 4: Aerobic Soil Metabolism of this compound-ethyl and its Metabolites
| Compound | Soil Type | Temperature (°C) | Half-life (DT₅₀) (days) | Major Metabolites | Reference |
| This compound-ethyl | Various | 20 | < 1 | E-1 | |
| Metabolite E-1 | Various | 20 | 16 - 53 | E-2, E-9 | |
| Metabolite E-2 | Various | 20 | 6 - 11 | E-3 | |
| Metabolite E-3 | Various | 20 | 158 - 442 | - |
A typical aerobic soil metabolism study for this compound-ethyl is conducted as follows:
-
Test Substance: [¹⁴C]-labeled this compound-ethyl.
-
Soil: Fresh, sieved soil with known characteristics (pH, organic carbon content, texture, microbial biomass).
-
Test Conditions: The soil is treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions. Traps for CO₂ and volatile organic compounds are included in the setup.
-
Sampling: Soil samples are collected at various time intervals.
-
Extraction and Analysis: Soil samples are extracted with appropriate solvents (e.g., acetonitrile (B52724)/water). The extracts are analyzed by HPLC with radiometric detection to quantify the parent compound and metabolites. Non-extractable (bound) residues are quantified by combustion analysis.
-
Data Analysis: The dissipation half-life (DT₅₀) of this compound-ethyl and the formation and decline of metabolites are calculated.
Degradation Pathways of this compound-ethyl
The degradation of this compound-ethyl proceeds through a series of reactions, primarily initiated by the hydrolysis of the ethyl ester to form the carboxylic acid metabolite, E-1. This is followed by further transformations including decarboxylation, demethylation, and hydroxylation.
Caption: Aerobic soil metabolism pathway of this compound-ethyl.
Bioaccumulation
The potential for a substance to bioaccumulate in organisms is an important aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a key parameter used to quantify this potential.
Based on its log Kow of 3.49, this compound-ethyl has a moderate potential for bioconcentration. However, studies have shown that the major transformation product, E-1, does not bioconcentrate in fish. Overall, this compound-ethyl is not expected to significantly bioaccumulate in the food chain.
A fish bioconcentration study for this compound-ethyl would generally adhere to OECD Guideline 305:
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).
-
Test Substance: [¹⁴C]-labeled this compound-ethyl.
-
Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water.
-
Uptake Phase: Fish are exposed to a sublethal concentration of the test substance for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and the rate of elimination of the substance from their tissues is monitored.
-
Analysis: The concentration of the test substance and its metabolites in water and fish tissue is determined by radiometric analysis and chromatography.
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish tissue to its concentration in the water at steady-state.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for monitoring the environmental fate of this compound-ethyl and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.
LC-MS/MS Method for Water and Soil Analysis
A validated LC-MS/MS method for the determination of this compound-ethyl and its metabolites E-1, E-2, and E-3 in water and soil has been established.
-
Water: For this compound-ethyl, E-2, and E-3, water samples are extracted with ethyl acetate. The extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis. For the more polar metabolite E-1, direct injection of the water sample may be possible.
-
Soil: Soil samples are typically extracted with a mixture of acetonitrile and an aqueous solution (e.g., ammonium (B1175870) chloride or hydrochloric acid). The extract is then cleaned up using solid-phase extraction (SPE) before analysis.
-
Chromatography: Reversed-phase HPLC is used to separate the analytes.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification, providing high selectivity and sensitivity.
References
Pyraflufen-ethyl molecular structure and CAS registry number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of pyraflufen-ethyl (B41820), a phenylpyrazole herbicide. It details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Identity and Molecular Structure
This compound-ethyl is the international common name for the herbicidal active ingredient with the IUPAC name ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate.[1][2] It is a proherbicide that is converted to its active acid form, this compound, in plants.[2]
-
Molecular Formula: C₁₅H₁₃Cl₂F₃N₂O₄
-
Molecular Weight: 413.18 g/mol
The molecular structure of this compound-ethyl is characterized by a central phenyl ring linked to a pyrazole (B372694) ring and an ethyl acetate (B1210297) group through an ether linkage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound-ethyl is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Appearance | White to cream colored powder | |
| Melting Point | 126.4–127.2 °C | |
| Relative Density | 1.57 g/cm³ at 24 °C | |
| Vapor Pressure | 1.6 x 10⁻⁸ Pa at 25 °C | |
| Partition Coefficient (log P) | 3.49 | |
| Solubility in Water | 0.082 mg/L at 20 °C | |
| Solubility in Organic Solvents | Heptane: 234 mg/LMethanol: 7.39 g/LDichloromethane: 100-111 g/LAcetone: 167-182 g/Lp-Xylene: 41.7-43.5 g/LEthyl acetate: 105-111 g/L |
Mechanism of Action
This compound-ethyl is a potent inhibitor of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO), which is classified under HRAC Group E. PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. The inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this accumulated protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, which is a powerful photosensitizer. This process generates reactive oxygen species (ROS), leading to lipid peroxidation, cell membrane disruption, and ultimately, rapid cell death and necrosis of plant tissues.
Experimental Protocols
Several synthetic routes for this compound-ethyl have been described. One common commercial method starts from 2-chloro-5-(trifluoromethyl)aniline. This undergoes a multi-step process involving diazotization, Sandmeyer reaction, nitration, and reduction to form 5-amino-2-chloro-4-fluorobenzonitrile. The pyrrole (B145914) ring is then constructed through condensation with ethyl 2-chloroacetoacetate, followed by N-alkylation with ethyl bromodifluoroacetate to yield this compound-ethyl.
Another patented method involves the following key steps:
-
Intermediate A Synthesis: Mannich reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, a cyclic secondary amine, and 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole.
-
Intermediate B Synthesis: Alkylation of intermediate A with monochlorodifluoromethane.
-
Final Product Synthesis: Oxidation of intermediate B with hydrogen peroxide to produce this compound-ethyl.
For tolerance enforcement and residue monitoring in plant commodities, analytical methods based on gas chromatography/mass spectrometry (GC/MS) are available.
-
Sample Preparation: The specific extraction and cleanup procedures depend on the matrix being analyzed. For the determination of this compound-ethyl residues in apples and soil, a method utilizing high-performance liquid chromatography (HPLC) with a UV detector has been developed. This involves extraction followed by cleanup using solid-phase extraction (SPE) cartridges (e.g., PSA and C18).
-
Instrumentation: GC/MS is the recommended technique for tolerance enforcement. The methods typically determine the parent this compound-ethyl and its primary metabolite, E-1, as its methyl ester.
-
Detection: The methods specify monitoring two ion transitions for each analyte to ensure accurate identification and quantification. Alternative detection systems such as GC with electron-capture detection (ECD) or nitrogen-phosphorus detection (NPD) can also be used.
-
Quantification: The limit of quantification (LOQ) for this compound-ethyl in samples like apples and soil has been reported as 0.01 mg/kg.
Toxicological Profile
This compound-ethyl exhibits relatively low acute toxicity via oral, dermal, and inhalation routes. It is not considered a skin irritant or a dermal sensitizer (B1316253) but can cause moderate to severe eye irritation.
Applications
This compound-ethyl is a contact herbicide used for post-emergence control of a wide range of broad-leaved weeds in various crops, including cereals (wheat, barley), potatoes, and corn. It is also utilized as a defoliant for cotton and a desiccant for potatoes to facilitate harvesting. Additionally, it is effective for controlling suckers in fruit trees and vines. It is characterized by its rapid action and efficacy at low application rates.
References
Inhibition of Protoporphyrinogen IX Oxidase by Pyraflufen-ethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyraflufen-ethyl is a potent, post-emergence herbicide belonging to the phenylpyrazole chemical class.[1][2] It functions as a pro-herbicide, rapidly converting to its active form, this compound, within the target plant.[3] The primary mode of action is the specific inhibition of Protoporphyrinogen IX oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway for both chlorophyll (B73375) and heme.[4][5] This inhibition leads to the accumulation of Protoporphyrinogen IX (PPGIX), which, in the presence of light and oxygen, triggers rapid peroxidation of cell membranes, causing cellular leakage, necrosis, and eventual death of susceptible plants. This guide provides a detailed overview of the biochemical mechanism, quantitative inhibition data, experimental protocols, and downstream effects of this compound-ethyl.
Mechanism of Action
This compound-ethyl is classified as a Group 14 (WSSA) or Group E (HRAC) herbicide. Its herbicidal activity is initiated by the inhibition of PPO.
The key steps are as follows:
-
Uptake and Conversion : this compound-ethyl, an ethyl ester pro-herbicide, is absorbed by the plant. Intracellular esterases hydrolyze it into the active acid form, this compound.
-
PPO Inhibition : this compound binds to and inhibits the PPO enzyme located in the chloroplasts.
-
Substrate Accumulation : PPO inhibition blocks the conversion of Protoporphyrinogen IX (PPGIX) to Protoporphyrin IX (PPIX). This leads to the abnormal accumulation of PPGIX.
-
Cellular Relocation and Auto-oxidation : The excess PPGIX leaks from the chloroplast into the cytoplasm. Here, in the presence of light and molecular oxygen, it undergoes uncontrolled, non-enzymatic oxidation to PPIX.
-
Generation of Reactive Oxygen Species (ROS) : This auto-oxidation process generates highly reactive singlet oxygen (¹O₂) and other ROS.
-
Oxidative Damage : The ROS produced initiate lipid peroxidation, causing rapid destruction of cellular and organellar membranes. This leads to loss of membrane integrity, electrolyte leakage, rapid desiccation, and cell death.
Figure 1: Mechanism of this compound-ethyl induced PPO inhibition and subsequent cellular damage.
Quantitative Inhibition Data
The efficacy of a PPO inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce enzyme activity by 50%. While specific IC50 values for this compound-ethyl are proprietary and vary across numerous studies and target species, research consistently demonstrates its high potency. For instance, studies on Galium aparine (cleavers) and Triticum aestivum (wheat) have shown that PPO activities from both species were almost equally inhibited by this compound-ethyl, though the herbicidal selectivity arises from differences in metabolism and uptake rather than intrinsic enzyme sensitivity.
| Parameter | Value/Observation | Context | Reference |
| Application Rate | 6 - 24 g a.i./ha | Effective post-emergence control of broadleaf weeds in cereal crops. | |
| Herbicidal Action | Rapid | Symptoms like necrosis and desiccation are visible within hours of application. | |
| Selectivity Factor | Metabolic Detoxification | Tolerant crops like wheat metabolize this compound-ethyl more rapidly than susceptible weeds. | |
| PPO Inhibition | Potent | Strong inhibition of the PPO enzyme is the primary mode of action. |
Note: Direct IC50 values are not broadly published in the reviewed literature. Efficacy is often reported in terms of application rates and physiological outcomes.
Experimental Protocols
In Vitro PPO Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound-ethyl on PPO activity in isolated plant organelles (e.g., chloroplasts or mitochondria). The assay measures the rate of Protoporphyrin IX (PPIX) formation from its substrate, Protoporphyrinogen IX (PPGIX).
Methodology:
-
Enzyme Extraction :
-
Homogenize fresh plant tissue (e.g., leaves) in an ice-cold extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet debris.
-
The resulting supernatant, containing the crude enzyme extract (or further purified organelle fractions), is used for the assay.
-
-
Substrate Preparation :
-
Prepare the substrate, Protoporphyrinogen IX (PPGIX), immediately before use due to its instability.
-
-
Inhibition Assay :
-
Prepare reaction mixtures in fluorometer cuvettes containing assay buffer, the enzyme extract, and varying concentrations of the inhibitor (this compound, the active metabolite).
-
Include a control group with no inhibitor.
-
Pre-incubate the mixtures for a set time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement :
-
Initiate the reaction by adding the PPGIX substrate to each cuvette.
-
Immediately monitor the increase in fluorescence corresponding to the formation of Protoporphyrin IX (PPIX). The separation and fluorometric determination of PPIX can be performed using HPLC.
-
-
Data Analysis :
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Figure 2: General workflow for an in vitro PPO inhibition assay.
In Vivo Assessment of Herbicidal Efficacy
This protocol assesses the whole-plant effects of this compound-ethyl, focusing on membrane damage via electrolyte leakage.
Methodology:
-
Plant Cultivation :
-
Grow susceptible test plants in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., 2-3 true leaves).
-
-
Herbicide Application :
-
Apply this compound-ethyl at a range of concentrations using a laboratory sprayer to ensure uniform foliar coverage. Include an untreated control group.
-
-
Incubation :
-
Return plants to the controlled environment with light and monitor over a period (e.g., 24-72 hours).
-
-
Sample Collection :
-
Collect leaf discs of a uniform size from both treated and control plants at set time points after treatment.
-
-
Electrolyte Leakage Assay :
-
Thoroughly wash the leaf discs with deionized water to remove surface contaminants.
-
Place the discs in vials containing a known volume of deionized water.
-
Incubate the vials (e.g., on a shaker at room temperature) for several hours.
-
Measure the initial electrical conductivity (EC1) of the solution, which represents electrolytes leaked from damaged cells.
-
-
Total Electrolyte Measurement :
-
Autoclave or freeze-thaw the vials to cause complete cell rupture and release all electrolytes.
-
Measure the final electrical conductivity (EC2).
-
-
Data Analysis :
-
Calculate the percentage of electrolyte leakage as (EC1 / EC2) * 100.
-
Correlate the leakage with the herbicide dose to determine the effective dose (ED50) causing 50% membrane damage.
-
Figure 3: Workflow for evaluating herbicide efficacy via electrolyte leakage assay.
Conclusion
This compound-ethyl is a highly effective PPO-inhibiting herbicide characterized by its rapid contact action. Its pro-herbicide nature and subsequent inhibition of a crucial enzymatic step in chlorophyll biosynthesis lead to a cascade of oxidative events, culminating in swift and effective weed control. Understanding the detailed mechanism, quantitative effects, and experimental methodologies is vital for researchers in the fields of herbicide development, weed science, and plant biochemistry for optimizing its use and managing the potential for weed resistance.
References
Unraveling the Environmental Fate of Pyraflufen-ethyl: A Technical Guide to Metabolite Identification in Soil and Water
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies used to identify and quantify the metabolites of the herbicide Pyraflufen-ethyl in soil and water. Designed for researchers, scientists, and environmental chemists, this document details the experimental protocols, summarizes key quantitative data, and visualizes the degradation pathways, offering a thorough understanding of the environmental transformation of this widely used agricultural chemical.
This compound-ethyl, a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, is valued for its rapid and effective control of broadleaf weeds.[1] Its environmental fate, particularly its degradation into various metabolites in soil and aquatic systems, is a critical area of study for assessing its overall environmental impact. This guide synthesizes findings from various regulatory and research documents to present a detailed picture of its transformation processes.
Degradation Pathway and Metabolite Formation
Upon introduction into the environment, this compound-ethyl undergoes rapid degradation through biotic and abiotic processes, including microbial action and photolysis.[2][3] The primary transformation products identified in both soil and water are the metabolites designated as E-1, E-2, E-3, and E-9.[4][5] The degradation cascade is initiated by the hydrolysis of the ethyl ester to form the carboxylic acid metabolite, E-1. Further degradation of E-1 leads to the formation of E-2 and subsequently E-3, which is considered a more persistent terminal degradate. Another minor pathway involves the formation of the N-demethylated metabolite E-9.
Quantitative Analysis of Degradation
The degradation kinetics of this compound-ethyl and the formation and decline of its metabolites have been characterized in various laboratory studies. The parent compound, this compound-ethyl, is generally short-lived in the environment, with reported half-lives of less than two days under most conditions. The persistence of its metabolites, however, varies significantly.
Table 1: Degradation Half-lives of this compound-ethyl and its Metabolites in Aerobic Soil
| Compound | Half-life (days) at 20°C | Maximum Percentage Observed (%) | Reference |
| This compound-ethyl | < 1 | - | |
| Metabolite E-1 | 16 - 53 | 78 | |
| Metabolite E-2 | 6 - 11 | 39 | |
| Metabolite E-3 | 158 - 442 | 69 |
Data represents findings from laboratory studies under aerobic conditions.
Experimental Protocols for Metabolite Identification
The identification and quantification of this compound-ethyl and its metabolites in environmental matrices require robust analytical methodologies. The following sections detail the typical experimental workflows for soil and water metabolism studies.
Soil Metabolism Study Protocol
A key objective of soil metabolism studies is to determine the rate and pathway of degradation under controlled laboratory conditions.
1. Sample Preparation and Incubation:
-
Soil samples are sieved and their moisture content determined.
-
The soil is fortified with a known concentration of this compound-ethyl.
-
Samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a specified period, with sampling at various time intervals.
2. Extraction:
-
Soil samples are subjected to sequential extractions to isolate the parent compound and its metabolites.
-
A common procedure involves an initial extraction with a mixture of acetonitrile (B52724) and 1M ammonium (B1175870) chloride solution (4:1 v/v), followed by a second extraction with acetonitrile and 1M hydrochloric acid solution (4:1 v/v).
3. Analysis:
-
The extracts are analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
This technique allows for the sensitive and selective quantification of this compound-ethyl and its metabolites (E-1, E-2, and E-3), monitoring at least two ion mass transitions for each analyte.
Water Metabolism Study Protocol
Aquatic metabolism studies are crucial for understanding the fate of this compound-ethyl in water bodies.
1. Sample Preparation and Incubation:
-
Water samples (e.g., drinking water, surface water) are fortified with this compound-ethyl and its metabolites.
-
Samples are incubated under controlled conditions, often including both dark (hydrolysis) and light (photolysis) conditions, to assess different degradation pathways.
2. Extraction:
-
For this compound-ethyl, E-2, and E-3, a sequential extraction with ethyl acetate (B1210297) is performed. The combined extracts are then concentrated and reconstituted in an appropriate solvent.
-
For the more polar metabolite E-1, direct injection of the water sample is often possible for analysis.
3. Analysis:
-
Similar to soil studies, LC-MS/MS is the analytical method of choice for the final determination of the analytes in water extracts.
Visualizing the Process
To further clarify the experimental procedures and the chemical transformations, the following diagrams have been generated.
References
Methodological & Application
Application Note: Determination of Pyraflufen-ethyl Residues in Soil by HPLC-UV
Introduction
Pyraflufen-ethyl (B41820) is a selective post-emergence herbicide used for controlling broad-leaved weeds in various agricultural settings.[1] Monitoring its residue levels in soil is crucial for assessing environmental persistence and ensuring agricultural sustainability. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of this compound-ethyl residues in soil samples. The method involves solvent extraction, solid-phase extraction (SPE) cleanup, and subsequent analysis by HPLC-UV.[2][3]
Quantitative Data Summary
The performance characteristics of this analytical method have been validated to ensure accuracy, precision, and sensitivity. The key validation parameters are summarized in the tables below.
Table 1: Method Validation Parameters for this compound-ethyl in Soil
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.6 ng | [4][5] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | |
| Linearity (Correlation Coefficient, r) | ≥ 0.99 |
Table 2: Recovery Rates of this compound-ethyl in Fortified Soil Samples
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 0.01 | 90.1 | 5.8 | |
| 0.1 | 96.5 | 4.1 | |
| 1.0 | 101.3 | 3.5 |
Table 3: Dissipation of this compound-ethyl in Soil
| Time (Days) | Residue Level (mg/kg) | Reference |
| 0 | 0.098 | |
| 7 | 0.052 | |
| 14 | 0.028 | |
| 21 | 0.019 | |
| 28 | 0.014 | |
| 35 | 0.011 | |
| Half-life (t½) | ~11.89 days |
Experimental Protocols
1. Sample Preparation and Extraction
This protocol outlines the procedure for extracting this compound-ethyl from soil samples.
-
Materials and Reagents:
-
Sieved soil sample
-
Acetone (HPLC grade)
-
Deionized water
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Extraction Procedure:
-
Weigh 20 g of the sieved soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of an acetone-water solution (80:20, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Carefully collect the supernatant (the upper liquid layer) for the cleanup step.
-
2. Cleanup by Solid-Phase Extraction (SPE)
This step is crucial for removing interfering substances from the soil extract before HPLC analysis. An octadecyl (C18) SPE cartridge is used for this purpose.
-
Materials and Reagents:
-
C18 SPE cartridge
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Nitrogen gas supply
-
Water bath at 40°C
-
-
Cleanup Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load 10 mL of the soil extract supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of a methanol-water solution (40:60, v/v) to remove polar interferences.
-
Dry the cartridge under a gentle stream of vacuum for 10 minutes.
-
Elute the this compound-ethyl from the cartridge with 10 mL of acetonitrile.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of methanol for HPLC analysis.
-
3. HPLC-UV Analysis
-
Instrumentation and Conditions:
-
HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector.
-
Column: C18 column (e.g., Purospher RP-18, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 240 nm.
-
-
Analysis Procedure:
-
Prepare a series of standard solutions of this compound-ethyl in methanol at known concentrations to create a calibration curve.
-
Inject the reconstituted sample extract into the HPLC system.
-
Identify the this compound-ethyl peak based on the retention time obtained from the standard solutions.
-
Quantify the amount of this compound-ethyl in the sample by comparing the peak area with the calibration curve.
-
Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound-ethyl residues in soil by solid phase extraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Solid-phase extraction (SPE) protocol for Pyraflufen-ethyl cleanup in apple matrix
Application Note: Solid-Phase Extraction (SPE) Protocol for Pyraflufen-ethyl Cleanup in Apple Matrix
Introduction
This compound-ethyl is a selective, post-emergence herbicide used for the control of broad-leaf weeds in various agricultural settings.[1][2] Monitoring its residues in food commodities like apples is crucial for ensuring food safety and regulatory compliance. This application note details a robust Solid-Phase Extraction (SPE) protocol for the cleanup of this compound-ethyl from apple matrix, enabling accurate and sensitive quantification by High-Performance Liquid Chromatography (HPLC). The described method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) style extraction followed by a dispersive SPE (d-SPE) or cartridge-based SPE cleanup using a Primary Secondary Amine (PSA) sorbent, which is effective for removing interfering matrix components from apple extracts.[2][3][4]
Quantitative Data Summary
The performance of the described method has been validated, and the key quantitative data are summarized in the table below. The recovery rates demonstrate the efficiency of the extraction and cleanup process, while the Relative Standard Deviations (RSD) indicate the precision and reproducibility of the method.
Table 1: Method Performance for this compound-ethyl in Apple Matrix
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.6 ng | |
| Limit of Quantification (LOQ) | 0.01 mg/kg | |
| HPLC-MS LOD | 0.15 µg/kg | |
| HPLC-MS LOQ | 0.5 µg/kg |
Table 2: Recovery Rates of this compound-ethyl in Fortified Apple Samples
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 0.01 | 95.2 | 4.5 | |
| 0.1 | 98.7 | 3.2 | |
| 1.0 | 102.1 | 2.8 |
Experimental Protocol
This protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Materials and Reagents
-
Homogenized Apple Sample
-
Acetonitrile (B52724) (HPLC Grade)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) SPE Cartridges or Bulk Sorbent
-
50 mL Polypropylene Centrifuge Tubes
-
Vortex Mixer
-
High-Speed Centrifuge
-
Nitrogen Evaporation System
-
HPLC system with UV or Mass Spectrometry (MS) detector
Sample Extraction (QuEChERS)
-
Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately vortex for 1 minute to prevent the formation of magnesium sulfate conglomerates.
-
Centrifuge the tube at 4000 rpm for 5 minutes to separate the layers.
-
Carefully collect the supernatant (acetonitrile layer) for the subsequent cleanup step.
Sample Cleanup (Solid-Phase Extraction)
This step utilizes a Primary Secondary Amine (PSA) sorbent, which is effective in removing sugars, organic acids, and other polar interferences from the apple extract.
-
Conditioning: Pass 5 mL of acetonitrile through a PSA SPE cartridge.
-
Loading: Load 5 mL of the apple extract supernatant from the previous step onto the conditioned SPE cartridge.
-
Elution: Elute the target analyte (this compound-ethyl) with 10 mL of acetonitrile.
-
Concentration: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) for HPLC analysis.
HPLC Analysis
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV detector or Mass Spectrometer
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to analysis.
Caption: Workflow for this compound-ethyl analysis in apples.
References
Gas chromatography/mass spectroscopy (GC/MS) for Pyraflufen-ethyl metabolite analysis
Abstract
This application note provides a detailed protocol for the determination of Pyraflufen-ethyl and its primary metabolite, E-1, in various matrices using Gas Chromatography/Mass Spectrometry (GC/MS). This compound-ethyl is a pro-herbicide used for the control of broad-leaved weeds.[1] Monitoring its residues and metabolites is crucial for ensuring food safety and environmental quality. The described method involves a derivatization step to enhance the volatility of the E-1 metabolite for GC/MS analysis. This protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.
Introduction
This compound-ethyl is an herbicide that works by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase.[2] In the environment and in biological systems, it is rapidly hydrolyzed to its active acid form, this compound (metabolite E-1).[2][3] Other relevant metabolites that can be formed through further degradation include E-2, E-3, and E-9.[4] Due to its toxicological significance, regulatory bodies require the monitoring of both the parent compound and its metabolite E-1 in various commodities.
While LC/MS/MS is a common technique for the analysis of these compounds in water and soil, GC/MS offers a robust and widely available alternative, particularly for food matrices. The challenge in analyzing the primary metabolite E-1 by GC is its low volatility. This protocol addresses this by converting the E-1 metabolite into its more volatile methyl ester, E-15, through derivatization with diazomethane (B1218177).
Experimental Protocols
Sample Preparation
The following protocol describes the extraction and cleanup of this compound-ethyl and its E-1 metabolite from plant and animal tissues.
a. Extraction:
-
Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or animal tissue) into a 50 mL centrifuge tube.
-
Add 20 mL of a 2:1 (v/v) acetonitrile/water solution.
-
Homogenize the sample for 2-3 minutes using a high-speed homogenizer.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile/water layer).
b. Clean-up using Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the collected supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 10 mL of acetonitrile.
c. Derivatization of Metabolite E-1:
Note: Diazomethane is explosive and carcinogenic. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol).
-
Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. This converts the E-1 metabolite to its methyl ester, E-15.
-
Allow the reaction to proceed for 10-15 minutes.
-
Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.
-
The sample is now ready for GC/MS analysis.
d. Final Sample Preparation:
-
For further purification, a Florisil cartridge can be used after derivatization.
-
The final residue is reconstituted in a suitable solvent for GC/MS injection (e.g., ethyl acetate (B1210297) or toluene).
GC/MS Analysis
a. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent Intuvo 9000 GC with a 7010B triple quadrupole MS).
b. GC Conditions (Typical):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 5°C/min to 200°C.
-
Ramp 3: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
c. MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions (m/z):
-
This compound-ethyl: 412 (quantitation), 414 (confirmation).
-
Metabolite E-15 (derivatized E-1): 398 (quantitation), 400 (confirmation).
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Quantitative Data Summary
The performance of the analytical method should be validated to ensure accuracy and reliability. The following tables summarize typical quantitative data for the analysis of this compound-ethyl and its metabolite E-1.
Table 1: Method Validation Parameters for this compound-ethyl and Metabolite E-1
| Parameter | This compound-ethyl | Metabolite E-1 (as E-15) |
| Limit of Detection (LOD) | 0.005 ppm | 0.005 ppm |
| Limit of Quantification (LOQ) | 0.01 ppm | 0.01 ppm |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% | < 15% |
Table 2: Recovery Rates of this compound-ethyl and Metabolite E-1 in Fortified Samples
| Matrix | Spiking Level (ppm) | This compound-ethyl Recovery (%) | Metabolite E-1 Recovery (%) |
| Apples | 0.01 | 95.2 ± 4.1 | 92.8 ± 5.3 |
| 0.1 | 98.7 ± 3.5 | 96.1 ± 4.8 | |
| 1.0 | 101.3 ± 2.9 | 99.5 ± 3.7 | |
| Soil | 0.01 | 91.5 ± 6.2 | 89.4 ± 7.1 |
| 0.1 | 94.8 ± 5.1 | 92.3 ± 6.5 | |
| 1.0 | 97.2 ± 4.3 | 95.0 ± 5.8 | |
| Animal Tissue | 0.02 | 85-110 | 85-110 |
Recovery data is indicative and may vary depending on the specific matrix and laboratory conditions.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagram illustrates the overall workflow for the GC/MS analysis of this compound-ethyl and its metabolites.
Caption: Workflow for GC/MS analysis of this compound-ethyl.
The metabolic pathway of this compound-ethyl primarily involves the hydrolysis of the ethyl ester to form the active acid metabolite, E-1. Further degradation can occur through N-demethylation and hydrolysis of the ether bond.
Caption: Metabolic pathway of this compound-ethyl.
Conclusion
The GC/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound-ethyl and its primary metabolite E-1 in various complex matrices. The derivatization step is critical for the successful analysis of the E-1 metabolite by GC/MS. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for laboratories involved in pesticide residue analysis.
References
Application of Pyraflufen-ethyl for broadleaf weed control in cereal crops
1.0 Introduction
Pyraflufen-ethyl is a post-emergence herbicide belonging to the phenylpyrazole chemical family, specifically developed for the selective control of a wide spectrum of broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), classifying it as a Group 14 (WSSA) or Group E (HRAC) herbicide.[2][3] This active ingredient is characterized by its rapid contact action, efficacy at low application rates, and excellent crop selectivity in wheat, barley, triticale, oats, and cereal rye. In plants, the parent ester, this compound-ethyl, is rapidly hydrolyzed to its primary bioactive acid metabolite, which is responsible for the herbicidal activity. These notes provide detailed information on its mechanism of action, application guidelines, and experimental protocols for research and evaluation purposes.
2.0 Mechanism of Action
This compound-ethyl is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PROTOX or PPO). This enzyme is crucial for the biosynthesis of both chlorophyll (B73375) in plants and heme. The inhibition of PROTOX in the chloroplasts leads to a cascade of cytotoxic events.
-
Inhibition: this compound-ethyl blocks the PROTOX enzyme, preventing the oxidation of protoporphyrinogen IX to protoporphyrin IX (Proto IX).
-
Accumulation: This blockage causes the substrate, protoporphyrinogen IX, to accumulate and leak from the chloroplast into the cytoplasm.
-
Oxidation: In the cytoplasm, a different, non-chloroplastic enzyme oxidizes the excess protoporphyrinogen IX into Proto IX.
-
Photo-activation: In the presence of light and oxygen, the accumulated Proto IX generates highly reactive singlet oxygen radicals.
-
Cellular Damage: These radical oxygen species attack and destroy cell membranes through lipid peroxidation, leading to rapid loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
This process results in the rapid appearance of symptoms on susceptible weeds, such as necrosis, yellowing, and leaf burn, followed by the death of the plant.
3.0 Application Notes
3.1 Target Cereal Crops this compound-ethyl is registered for use in a variety of cereal crops, demonstrating high selectivity and safety.
-
Wheat (Spring, Durum, Winter)
-
Barley
-
Oats
-
Triticale
-
Cereal Rye
3.2 Broadleaf Weed Control Spectrum this compound-ethyl provides effective control of numerous economically important broadleaf weeds. Efficacy can be dependent on the weed's growth stage at the time of application, with smaller, actively growing weeds being more susceptible.
| Weed Control Level | Common Name | Scientific Name |
| Good to Very Good Control | Shepherd's-purse | Capsella bursa-pastoris |
| Lamb's-quarters / Fat-hen | Chenopodium album | |
| Henbit Dead-nettle | Lamium amplexicaule | |
| Red Dead-nettle | Lamium purpureum | |
| Annual Mercury | Mercurialis annua | |
| Redroot Pigweed | Amaranthus retroflexus | |
| Black Nightshade | Solanum nigrum | |
| Wild Mustard | Sinapis arvensis | |
| Control (Size Dependent) | Cleavers / Catchweed Bedstraw | Galium aparine |
| Common Chickweed | Stellaria media | |
| Field Bindweed | Convolvulus arvensis | |
| Common Poppy | Papaver rhoeas | |
| Scentless Chamomile | Tripleurospermum perforatum | |
| Persian Speedwell | Veronica persica | |
| Wild Buckwheat | Polygonum convolvulus | |
| Kochia | Kochia scoparia | |
| Volunteer Canola | Brassica napus | |
| Table 1: Spectrum of broadleaf weeds controlled by this compound-ethyl. |
3.3 Application Rates and Efficacy this compound-ethyl is effective at very low use rates. For optimal performance, it should be applied post-emergence when weeds are young and actively growing. Application to weeds under stress from drought, frost, or waterlogging should be avoided.
| Crop(s) | Application Rate (g a.i./ha) | Timing | Notes |
| Wheat, Barley | 6 - 12 | Post-emergence | Field trials in the UK and France demonstrated high selectivity and control at these rates. |
| Cereals | 10 - 20 | Post-emergence, weeds at 2-leaf stage | Provides fast action, with up to 80% efficacy observed 1 day after application on some species. |
| Wheat, Barley, Triticale | 4.5 | Pre-seeding or Pre-emergence | For burndown control of emerged broadleaf weeds. |
| Table 2: Recommended application rates of this compound-ethyl in cereal crops. |
3.4 Tank Mixtures and Resistance Management this compound-ethyl is a valuable tool for herbicide resistance management due to its Group 14 mode of action. It is an effective partner for tank-mixing with other herbicides to broaden the weed control spectrum. For instance, combining it with phenoxy herbicides or dicamba (B1670444) can enhance control of certain weed species. Always consult product labels for specific tank-mix compatibility and instructions.
4.0 Experimental Protocols
4.1 Protocol for Field Efficacy and Crop Safety Evaluation
This protocol outlines a standard methodology for assessing the efficacy of this compound-ethyl on broadleaf weeds and its safety on cereal crops in a field setting.
Objective: To determine the dose-response relationship of this compound-ethyl for broadleaf weed control and to evaluate the phytotoxicity and yield impact on the target cereal crop.
Materials and Equipment:
-
Certified cereal crop seed
-
Calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer)
-
Flat-fan nozzles
-
Personal Protective Equipment (PPE)
-
Plot marking stakes and measuring tapes
-
Weed assessment tools (e.g., quadrats, biomass clippers)
-
Crop injury rating scales (e.g., 0-100% scale, where 0=no injury, 100=crop death)
-
Data collection forms or electronic devices
-
Plot combine for harvesting
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) is recommended to account for field variability.
-
Replications: A minimum of four replications should be used.
-
Plot Size: Minimum plot size should be 20 square meters (e.g., 2m x 10m) to minimize edge effects and allow for accurate yield assessment.
-
Treatments:
-
Untreated Control (weedy check)
-
Weed-free Control (hand-weeded or maintained with a non-selective herbicide)
-
This compound-ethyl at multiple rates (e.g., 0.5x, 1x, 2x of the proposed rate)
-
Standard commercial herbicide for comparison
-
Procedure:
-
Site Selection: Choose a site with uniform soil type and a known, consistent population of target broadleaf weeds.
-
Plot Establishment: Prepare the seedbed according to local agronomic practices. Mark and stake out plots accurately.
-
Planting: Sow the cereal crop at the recommended seeding rate and depth.
-
Pre-Application Assessment: Before spraying, record the weed species present, their density (plants/m²), and growth stage in each plot.
-
Herbicide Application:
-
Apply treatments at the specified crop and weed growth stage (e.g., crop at 2-4 leaf stage, weeds small and actively growing).
-
Use a spray volume of at least 300 L/ha to ensure thorough coverage.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).
-
-
Post-Application Assessments:
-
Crop Injury: Visually assess phytotoxicity at 3, 7, 14, and 28 days after treatment (DAT).
-
Weed Control: Visually rate percent weed control by species at 7, 14, 28, and 42 DAT compared to the untreated control.
-
Weed Density and Biomass: At a set time point (e.g., 28 DAT), count the number of surviving weeds within a quadrat and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
-
Yield Assessment: At crop maturity, harvest the grain from a designated area within each plot using a plot combine. Adjust grain weight to a standard moisture content and calculate the yield (t/ha).
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA). If the F-test is significant, use a mean separation test (e.g., Tukey's HSD or LSD at P≤0.05) to compare treatment means.
5.0 Decision Logic for Application
The selection and application of this compound-ethyl should follow a logical process to ensure optimal results, crop safety, and stewardship.
References
Application Notes and Protocols for Pyraflufen-ethyl Residue Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination of pyraflufen-ethyl (B41820) residues in various plant matrices. This compound-ethyl is a selective, post-emergence herbicide used for controlling broad-leaf weeds.[1] Monitoring its residues in agricultural products is essential for ensuring food safety and environmental quality. The following protocols detail methods for sample extraction, cleanup, and subsequent analysis, primarily using High-Performance Liquid Chromatography (HPLC) with UV detection, with confirmation by Mass Spectrometry (MS).[1]
I. Quantitative Data Summary
The performance characteristics of the analytical methods for this compound-ethyl in different plant and soil samples are summarized below. These tables provide a quick reference for method validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.
Table 1: Method Validation Parameters for this compound-ethyl Analysis [1][2]
| Parameter | Apple | Soil | Cucumber, Orange, Sunflower Seeds, Wheat Grain |
| Limit of Detection (LOD) | 1.6 ng | 1.6 ng | Not Reported |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | 0.01 mg/kg for each analyte (this compound-ethyl and metabolite this compound)[3] |
| HPLC-MS LOD | 0.15 µg/kg | Not Reported | Not Reported |
| HPLC-MS LOQ | 0.5 µg/kg | Not Reported | Not Reported |
Table 2: Recovery Rates of this compound-ethyl in Fortified Samples
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Apple | 0.01 | 95.2 | 4.5 |
| 0.1 | 98.7 | 3.2 | |
| 1 | 102.1 | 2.8 | |
| Soil | 0.01 | 90.1 | 5.8 |
| 0.1 | 96.5 | 4.1 | |
| 1 | 101.3 | 3.5 |
II. Experimental Protocols
Detailed methodologies for the extraction and cleanup of this compound-ethyl residues from plant and soil matrices are provided below. The choice of method may vary depending on the specific matrix and available instrumentation.
A. Protocol 1: Acetonitrile-Based Extraction and SPE Cleanup for Fruits (e.g., Apples)
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, a widely used technique for pesticide residue analysis in fruits and vegetables.
1. Materials and Reagents:
-
Homogenized apple sample
-
Acetonitrile (B52724) (ACN)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) SPE cartridges
2. Extraction Procedure:
-
Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of magnesium sulfate conglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer) for the cleanup step.
3. Sample Cleanup using Solid-Phase Extraction (SPE):
-
Condition a PSA SPE cartridge by passing 5 mL of acetonitrile through it.
-
Load 5 mL of the apple extract supernatant onto the conditioned cartridge.
-
Elute the target analyte with 10 mL of acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol for HPLC analysis.
B. Protocol 2: Acetone-Water Extraction and SPE Cleanup for Soil
This protocol is suitable for the extraction and cleanup of this compound-ethyl from soil samples.
1. Materials and Reagents:
-
Sieved soil sample
-
Acetone-water solution (80:20, v/v)
-
C18 SPE cartridges
-
Methanol
-
Methanol-water solution (40:60, v/v)
-
Acetonitrile
2. Extraction Procedure:
-
Weigh 20 g of a sieved soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of an acetone-water solution (80:20, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant for the cleanup step.
3. Sample Cleanup using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the soil extract supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of a methanol-water solution (40:60, v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound-ethyl with 10 mL of acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol for HPLC analysis.
C. Protocol 3: Alternative Extraction for Plant Commodities
An alternative extraction method for plant commodities involves using an acetonitrile/1N HCl water solution.
1. Extraction Procedure:
-
Extract the sample with an acetonitrile/1N HCl water solution.
-
Salt out the extract and perform a quantitative extraction with hexane/ethyl acetate (B1210297) or dichloromethane.
-
The resulting solution is then cleaned using SPE and methylated with diazomethane (B1218177) before analysis.
III. Instrumental Analysis
The final determination of this compound-ethyl residues is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) for confirmation. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is also a highly effective and sensitive method for the analysis of this compound-ethyl and its metabolites.
IV. Visualizations
The following diagram illustrates the general workflow for this compound-ethyl residue analysis in plant samples.
Caption: Workflow for this compound-ethyl Residue Analysis.
References
Application Notes & Protocols: The Use of Pyraflufen-ethyl as an Analytical Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pyraflufen-ethyl (B41820) as an analytical reference standard in chromatographic applications. Monitoring the residues of this selective, post-emergence herbicide in agricultural products and the environment is crucial for ensuring food safety and environmental quality.[1] The following protocols detail methods for sample extraction, cleanup, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction to this compound-ethyl
This compound-ethyl is a phenylpyrazole herbicide used to control broad-leaf weeds in various crops.[2][3] It functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase, which leads to the destruction of the cell membrane in susceptible plants.[4] Due to its widespread use, regulatory bodies require accurate monitoring of its residue levels in food and environmental samples.[3] High-purity this compound-ethyl analytical reference standards are essential for the accurate quantification and validation of analytical methods.
Chemical Information:
-
Chemical Name: Ethyl [2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]acetate
-
CAS Number: 129630-19-9
-
Molecular Formula: C15H13Cl2F3N2O4
-
Molecular Weight: 413.18 g/mol
Quantitative Data Summary
The following tables summarize the performance characteristics of validated analytical methods for the determination of this compound-ethyl in various matrices.
Table 1: Method Validation Parameters for this compound-ethyl Analysis
| Parameter | Apple | Soil | Water (Drinking & Surface) |
| Limit of Detection (LOD) | 1.6 ng | 1.6 ng | <0.003 µg/L |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | 0.01 µg/L |
| HPLC-MS LOD | 0.15 µg/kg | Not Reported | Not Applicable |
| HPLC-MS LOQ | 0.5 µg/kg | Not Reported | Not Applicable |
Table 2: Recovery Rates of this compound-ethyl in Fortified Samples
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Apple | 0.01 | 95.2 | 4.5 |
| 0.1 | 98.7 | 3.2 | |
| 1 | 102.1 | 2.8 | |
| Soil | 0.01 | 90.1 | 5.8 |
| 0.1 | 96.5 | 4.1 | |
| 1 | 101.3 | 3.5 |
Experimental Protocols
Protocol 1: Analysis of this compound-ethyl in Apple and Soil by HPLC-UV
This protocol outlines the extraction, cleanup, and analysis of this compound-ethyl residues in apple and soil samples.
A. Sample Preparation and Extraction
-
Apple Samples:
-
Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of magnesium sulfate (B86663) conglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer) for the cleanup step.
-
-
Soil Samples:
-
Weigh 20 g of a sieved soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of an acetone-water solution (80:20, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant for the cleanup step.
-
B. Sample Cleanup using Solid-Phase Extraction (SPE)
-
Apple Extract:
-
Condition a primary secondary amine (PSA) SPE cartridge by passing 5 mL of acetonitrile through it.
-
Load 5 mL of the apple extract supernatant onto the conditioned cartridge.
-
Elute the target analyte with 10 mL of acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol (B129727) for HPLC analysis.
-
-
Soil Extract:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the soil extract supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of a methanol-water solution (40:60, v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound-ethyl with 10 mL of acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol for HPLC analysis.
-
C. Instrumental Analysis: HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 242 nm.
-
Protocol 2: Analysis of this compound-ethyl and its Metabolites in Water by LC-MS/MS
This protocol is for the quantitative determination of this compound-ethyl and its metabolites E-1, E-2, and E-3 in drinking and surface water.
A. Sample Preparation and Extraction
-
Residues of this compound-ethyl, E-2, and E-3 are extracted from water by sequential extractions with ethyl acetate.
-
The extract is then concentrated and reconstituted in water.
-
Residues of E-1 in water are analyzed by direct injection.
B. Instrumental Analysis: LC-MS/MS
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Analytical Column: Zorbax SB-C3, 150 x 3.0 mm, 5.0 µm particle size.
-
Chromatographic Conditions:
-
Column Oven Temperature: 20°C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0.0 min: 90% A, 10% B
-
4.0 min: 5% A, 95% B
-
5.0 min: 5% A, 95% B
-
5.1 min: 90% A, 10% B
-
-
-
Detection:
-
Electrospray ionization (ESI) in positive ion mode for this compound-ethyl, E-2, and E-3.
-
ESI in negative ion mode for E-1.
-
Multiple reaction monitoring (MRM) with two ion transitions monitored per analyte.
-
Visualizations
Caption: Workflow for the analysis of this compound-ethyl in solid matrices by HPLC-UV.
Caption: Workflow for the analysis of this compound-ethyl and its metabolites in water by LC-MS/MS.
References
Application Notes and Protocols for Testing Pyraflufen-ethyl Efficacy on Herbicide-Resistant Weeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraflufen-ethyl is a post-emergence herbicide belonging to the phenylpyrazole chemical class.[1] Its mode of action is the inhibition of the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme, which is crucial for chlorophyll (B73375) and heme biosynthesis in plants.[2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid peroxidation of cell membranes, resulting in cellular leakage, necrosis, and eventual plant death.[1][3] this compound-ethyl is effective at low application rates for the control of a wide range of broad-leaved weeds. However, the emergence of herbicide-resistant weed biotypes poses a significant challenge to its sustained efficacy.
These application notes provide detailed laboratory protocols for testing the efficacy of this compound-ethyl on suspected herbicide-resistant weed populations. The described methodologies are designed to quantify the level of resistance and can be adapted for various weed species.
Mode of Action: PPO Inhibition by this compound-ethyl
This compound-ethyl acts as a potent inhibitor of the protoporphyrinogen IX oxidase (PPO) enzyme. This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the tetrapyrrole biosynthesis pathway that produces both chlorophylls (B1240455) and hemes.
Data Presentation
Table 1: Analytical Method Validation for this compound-ethyl Residue Analysis.
| Parameter | Apple | Soil |
| Limit of Detection (LOD) | 1.6 ng | 1.6 ng |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg |
| HPLC-MS LOD | 0.15 µg/kg | Not Reported |
| HPLC-MS LOQ | 0.5 µg/kg | Not Reported |
Table 2: Recovery Rates of this compound-ethyl in Fortified Samples.
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Apple | 0.01 | 95.2 | 4.5 |
| 0.1 | 98.7 | 3.2 | |
| 1.0 | 102.1 | 2.8 | |
| Soil | 0.01 | 90.1 | 5.8 |
| 0.1 | 96.5 | 4.1 | |
| 1.0 | 101.3 | 3.5 |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the dose of this compound-ethyl required to cause a 50% reduction in plant growth (GR50) for both suspected resistant and susceptible weed populations.
Materials:
-
Seeds from suspected resistant (R) and known susceptible (S) weed populations (e.g., Amaranthus palmeri, Amaranthus tuberculatus).
-
Pots (10 cm diameter) filled with a standard potting mix.
-
Technical grade this compound-ethyl.
-
Acetonitrile (HPLC grade).
-
Deionized water.
-
Non-ionic surfactant.
-
Laboratory track sprayer.
-
Controlled environment chamber or greenhouse.
-
Analytical balance.
-
Drying oven.
Procedure:
-
Plant Preparation:
-
Sow seeds of both R and S populations in separate trays containing potting mix.
-
Once seedlings reach the 2-3 true leaf stage, transplant individual, uniform plants into pots.
-
Allow plants to acclimate in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) for 7-10 days before treatment.
-
-
Herbicide Solution Preparation:
-
Prepare a stock solution of this compound-ethyl by dissolving a known amount in acetonitrile. For example, dissolve 10 mg of this compound-ethyl in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
From the stock solution, prepare a range of treatment solutions by serial dilution in deionized water containing a non-ionic surfactant (typically 0.25% v/v).
-
The dose range should bracket the recommended field application rate (e.g., 10-20 g ai/ha). A suggested range for laboratory testing could be 0, 1, 5, 10, 20, 50, and 100 g ai/ha equivalent doses.
-
-
Herbicide Application:
-
Arrange the pots in a completely randomized design with at least four replicates per dose for each population.
-
Apply the herbicide solutions using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
-
Post-Treatment Evaluation:
-
Return the plants to the controlled environment.
-
After 14-21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass for each plant.
-
Record the fresh weight and then dry the biomass at 60°C for 72 hours to determine the dry weight.
-
-
Data Analysis:
-
Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants for that population.
-
Use a non-linear regression model (e.g., log-logistic) to analyze the dose-response data and determine the GR50 value for both R and S populations.
-
Calculate the Resistance Index (RI) as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population).
-
Protocol 2: Seed Germination Bioassay
This protocol assesses the effect of this compound-ethyl on seed germination and early seedling growth.
Materials:
-
Seeds from R and S weed populations.
-
Petri dishes (9 cm diameter) with filter paper.
-
This compound-ethyl stock solution (as prepared in Protocol 1).
-
Deionized water.
-
Growth chamber or incubator.
Procedure:
-
Herbicide Solution Preparation:
-
Prepare a range of this compound-ethyl concentrations in deionized water from the stock solution. The concentrations should be determined based on preliminary experiments, but a starting range could be 0, 0.01, 0.1, 1, 10, and 100 µM.
-
-
Assay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of the respective herbicide solution onto the filter paper.
-
Place 25-50 seeds (depending on seed size) evenly on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Arrange the dishes in a completely randomized design with four replicates per concentration for each population.
-
-
Incubation and Evaluation:
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
After 7-14 days, count the number of germinated seeds (radicle emergence > 2 mm).
-
Measure the radicle and hypocotyl length of the germinated seedlings.
-
-
Data Analysis:
-
Calculate the germination percentage for each replicate.
-
Express germination percentage, radicle length, and hypocotyl length as a percentage of the untreated control.
-
Analyze the data using a dose-response model to determine the concentration of this compound-ethyl required to inhibit germination or seedling growth by 50% (I50).
-
Calculate the Resistance Index (RI) as: RI = I50 (Resistant Population) / I50 (Susceptible Population).
-
References
Application Notes and Protocols for Studying the Absorption and Translocation of Pyraflufen-ethyl in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraflufen-ethyl is a post-emergence herbicide belonging to the phenylpyrazole class of chemicals. It acts as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, leading to the accumulation of protoporphyrinogen IX in plant cells.[1] This accumulation, in the presence of light and oxygen, results in rapid cell membrane destruction and necrosis of plant tissues.[1] Understanding the absorption, translocation, and metabolism of this compound-ethyl in plants is crucial for optimizing its efficacy, assessing crop selectivity, and ensuring environmental safety.
These application notes provide a detailed overview of the methodologies used to study the absorption and translocation of this compound-ethyl in plants. The protocols are designed for researchers in academia and industry involved in herbicide development and plant science.
I. Quantitative Data Summary
The following tables summarize representative quantitative data from studies on the absorption, translocation, and metabolism of this compound-ethyl in plants. This data is essential for understanding the herbicide's behavior within the plant system.
Table 1: Representative Distribution of ¹⁴C-Pyraflufen-ethyl in a Susceptible Plant Species Following Foliar Application
| Time After Treatment (Hours) | % of Applied Radioactivity in Treated Leaf | % of Applied Radioactivity in Other Leaves (Above Treated Leaf) | % of Applied Radioactivity in Stem | % of Applied Radioactivity in Roots |
| 6 | 92.5 | 0.8 | 1.2 | 0.5 |
| 24 | 88.2 | 2.1 | 2.5 | 1.2 |
| 72 | 85.6 | 3.5 | 3.8 | 1.6 |
| 168 | 82.3 | 4.2 | 4.5 | 2.0 |
Note: Data are representative and may vary depending on the plant species, environmental conditions, and experimental setup.
Table 2: Metabolic Profile of this compound-ethyl in Plant Tissue 72 Hours After Treatment
| Compound | % of Total Radioactivity in Plant |
| This compound-ethyl (Parent) | 15.8 |
| Metabolite E-1 (Acid) | 75.2 |
| Other Metabolites (E-2, E-9) | 5.3 |
| Unextracted Residues | 3.7 |
Note: this compound-ethyl is rapidly metabolized in plants to its primary active metabolite, E-1.[1][2]
Table 3: Method Validation Parameters for this compound-ethyl Analysis in Plant Matrices
| Parameter | Specification |
| Limit of Detection (LOD) | 1.6 ng[3] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg |
| Average Recovery | 90.1% - 102.1% |
| Relative Standard Deviation (RSD) | < 10% |
II. Experimental Protocols
A. Protocol 1: Radiolabeled ¹⁴C-Pyraflufen-ethyl Absorption and Translocation Study
This protocol describes a method to quantify the absorption and movement of this compound-ethyl in plants using a radiolabeled form of the compound.
1. Materials and Reagents:
-
¹⁴C-Pyraflufen-ethyl (labeled on the pyrazole (B372694) or phenyl ring) of known specific activity.
-
Formulated, non-radiolabeled this compound-ethyl.
-
Plant species of interest (e.g., a susceptible weed and a tolerant crop).
-
Growth chambers or greenhouse with controlled environmental conditions.
-
Microsyringe or pipette.
-
Liquid Scintillation Counter (LSC).
-
Biological sample oxidizer.
-
Scintillation cocktail.
-
Solvents for extraction (e.g., acetonitrile (B52724), water, hydrochloric acid).
-
Solid Phase Extraction (SPE) cartridges for cleanup.
2. Plant Growth:
-
Grow the selected plant species from seed in pots containing a suitable growth medium.
-
Maintain the plants in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.
-
Use plants at a consistent growth stage (e.g., 3-4 true leaves) for the experiment.
3. Application of ¹⁴C-Pyraflufen-ethyl:
-
Prepare a treatment solution containing a mixture of ¹⁴C-Pyraflufen-ethyl and formulated, non-radiolabeled this compound-ethyl to mimic field application rates.
-
Using a microsyringe, apply a known volume and radioactivity (e.g., 10 µL containing 100,000 dpm) as small droplets to the adaxial surface of a single, fully expanded leaf.
4. Plant Harvesting and Sectioning:
-
Harvest plants at predetermined time intervals after application (e.g., 6, 24, 72, and 168 hours).
-
At each time point, carefully wash the treated leaf with a solvent (e.g., acetone:water) to remove unabsorbed ¹⁴C-Pyraflufen-ethyl from the leaf surface.
-
Section the plant into the following parts: treated leaf, other leaves (above and below the treated leaf), stem, and roots.
5. Quantification of Radioactivity:
-
Homogenize each plant section.
-
Combust a subsample of each homogenized plant part using a biological sample oxidizer to convert all ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.
-
Quantify the radioactivity in each sample using a Liquid Scintillation Counter.
-
Analyze the leaf wash to determine the amount of unabsorbed herbicide.
-
Calculate the percentage of the applied radioactivity that was absorbed and translocated to different plant parts.
B. Protocol 2: Extraction and Analysis of this compound-ethyl and its Metabolites from Plant Tissues
This protocol details the procedure for extracting and quantifying this compound-ethyl and its primary metabolite, E-1, from plant samples.
1. Materials and Reagents:
-
Plant tissue samples.
-
Acetonitrile.
-
Acetone-water solution (80:20, v/v).
-
Anhydrous Magnesium Sulfate (MgSO₄).
-
Sodium Chloride (NaCl).
-
Solid-Phase Extraction (SPE) cartridges (e.g., PSA for apple extracts, C18 for soil extracts).
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
-
Gas Chromatography/Mass Spectrometry (GC/MS) system.
-
Analytical standards of this compound-ethyl and its metabolites.
2. Sample Extraction (Adapted from QuEChERS method):
-
Weigh 10 g of homogenized plant tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt conglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer) for the cleanup step.
3. Sample Cleanup using Solid-Phase Extraction (SPE):
-
Condition a PSA SPE cartridge by passing 5 mL of acetonitrile through it.
-
Load 5 mL of the extract supernatant onto the conditioned cartridge.
-
Elute the target analyte with 10 mL of acetonitrile.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol) for HPLC or GC/MS analysis.
4. Instrumental Analysis:
-
HPLC-UV/MS:
-
Inject the reconstituted sample into the HPLC system.
-
Use a suitable column (e.g., C18) and mobile phase gradient to separate this compound-ethyl and its metabolites.
-
Detect and quantify the compounds using a UV detector at an appropriate wavelength or a mass spectrometer for higher selectivity and confirmation.
-
-
GC/MS:
-
For the analysis of the acid metabolite E-1, a derivatization step (e.g., methylation with diazomethane (B1218177) to form the methyl ester E-15) may be required before GC/MS analysis.
-
Monitor specific ion transitions for both this compound-ethyl and the derivatized metabolite for accurate quantification.
-
III. Visualizations
The following diagrams illustrate the key processes and workflows described in these application notes.
Caption: Metabolic Pathway of this compound-ethyl in Plants.
Caption: Experimental Workflow for Radiolabeled Translocation Study.
Caption: Analytical Workflow for Residue Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Pyraflufen-ethyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Pyraflufen-ethyl. Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your analytical results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound-ethyl, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound-ethyl, leading to secondary interactions with the column. 3. Column Contamination: Buildup of matrix components on the column. | 1. Dilute the Sample: Reduce the concentration of the sample extract before injection. 2. Adjust Mobile Phase: Add a modifier like formic acid (0.1%) to the mobile phase to ensure consistent ionization of the analyte. 3. Column Washing: Implement a robust column washing protocol between injections using a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-elution of Matrix Components: Other compounds from the sample matrix eluting at the same time as this compound-ethyl can interfere with its ionization in the MS source.[1] 2. Insufficient Sample Cleanup: The sample preparation method may not be effectively removing interfering matrix components.[2] | 1. Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound-ethyl from matrix interferences. 2. Enhance Sample Cleanup: Employ a more rigorous sample cleanup method. For complex matrices, consider using Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., C18 for soil, PSA for apples) or a QuEChERS protocol with a dispersive SPE (d-SPE) cleanup step.[2][3] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement.[4] 4. Use an Internal Standard: A suitable internal standard that is structurally similar to this compound-ethyl and does not co-elute with interferences can help to correct for variations in signal intensity. |
| Low Recovery | 1. Inefficient Extraction: The chosen extraction solvent or method may not be effectively extracting this compound-ethyl from the sample matrix. 2. Analyte Degradation: this compound-ethyl may be degrading during sample preparation or analysis. 3. Loss During Cleanup: The analyte may be lost during the SPE or d-SPE cleanup step. | 1. Optimize Extraction: Ensure the chosen extraction solvent (e.g., acetonitrile (B52724) for QuEChERS, acetone-water for some soil extractions) and method are appropriate for the matrix. 2. Control pH and Temperature: For pH-sensitive pesticides, buffering the extraction and avoiding high temperatures can prevent degradation. 3. Evaluate Cleanup Step: Perform recovery experiments with and without the cleanup step to determine if the analyte is being lost. If so, consider a different sorbent or a less aggressive cleanup protocol. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can lead to high background noise. 2. Carryover from Previous Injections: Residual analyte or matrix components from a previous injection can contribute to background noise. 3. Contaminated LC-MS System: Buildup of contaminants in the LC system or MS source. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize Wash Protocol: Implement a thorough needle and injection port wash protocol between samples. 3. System Cleaning: Regularly clean the ion source and other components of the LC-MS system according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound-ethyl analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound-ethyl, by co-eluting compounds from the sample matrix. This can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), resulting in inaccurate quantification.
Q2: Which sample preparation method is best for reducing matrix effects for this compound-ethyl?
A2: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective methods for cleaning up samples for this compound-ethyl analysis. The choice depends on the matrix:
-
SPE: For soil samples, C18 cartridges are effective at removing interferences. For apple extracts, Primary Secondary Amine (PSA) cartridges have been shown to provide good cleanup.
-
QuEChERS: This method is widely used for pesticide residue analysis in a variety of matrices, including fruits, vegetables, and soil. It involves an extraction with acetonitrile followed by a dispersive SPE (d-SPE) cleanup step. The choice of d-SPE sorbent can be tailored to the matrix.
Q3: How do I choose an appropriate internal standard for this compound-ethyl?
A3: An ideal internal standard (IS) for this compound-ethyl should be a structurally similar compound that is not present in the samples and has a slightly different retention time. A stable isotope-labeled version of this compound-ethyl (e.g., this compound-ethyl-d5) is the best choice as it will have nearly identical extraction and ionization behavior. If a stable isotope-labeled standard is not available, a structurally related compound with similar physicochemical properties can be used.
Q4: What are the typical LC-MS/MS parameters for this compound-ethyl analysis?
A4: While specific parameters should be optimized in your laboratory, here are some typical starting conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol (B129727), both containing a small amount of formic acid (e.g., 0.1%), is typical.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for this compound-ethyl.
-
MRM Transitions: The precursor ion is the protonated molecule [M+H]+. Common MRM transitions for quantification and confirmation are m/z 413 → 339 and m/z 413 → 289.
Q5: When should I use matrix-matched calibration?
A5: Matrix-matched calibration is recommended when you observe significant matrix effects (typically >20% signal suppression or enhancement) that cannot be eliminated through sample cleanup or chromatographic optimization. This involves preparing your calibration standards in a blank matrix extract to ensure that the standards and samples experience the same matrix effects.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various studies.
Table 1: Recovery of this compound-ethyl using different sample preparation methods.
| Matrix | Sample Preparation Method | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Apples | SPE with PSA cleanup | 0.01 | 95.2 | 4.5 | |
| 0.1 | 98.7 | 3.2 | |||
| 1.0 | 102.1 | 2.8 | |||
| Soil | SPE with C18 cleanup | 0.01 | 90.1 | 5.8 | |
| 0.1 | 96.5 | 4.1 | |||
| 1.0 | 101.3 | 3.5 | |||
| Various Foods | QuEChERS | 0.01 | 82-91 | 7-8 |
Table 2: Matrix Effect Data for this compound-ethyl in Water Samples.
| Water Type | Analyte Concentration | Matrix Effect (%) | Conclusion | Reference |
| Drinking Water | LOQ, 10x LOQ, 100x LOQ | >20% | Significant Suppression/Enhancement | |
| Surface Water | LOQ, 10x LOQ, 100x LOQ | >20% | Significant Suppression/Enhancement |
Note: Matrix effect (%) is calculated as ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) * 100. A value greater than 20% or less than -20% is generally considered a significant matrix effect.
Experimental Protocols
Detailed QuEChERS Protocol for Plant-Based Matrices
This protocol is a general guideline and may need to be optimized for your specific matrix.
-
Sample Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate for the EN 15662 method).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA for general fruit and vegetable samples).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
Collect the supernatant for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase if necessary.
-
Detailed Solid-Phase Extraction (SPE) Protocol for Soil Samples
-
Extraction:
-
Weigh 20 g of sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of an acetone-water solution (80:20, v/v).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the soil extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of a methanol-water solution (e.g., 40:60, v/v) to remove polar interferences.
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Dry the cartridge under vacuum.
-
Elute this compound-ethyl with an appropriate solvent (e.g., acetonitrile).
-
-
Final Extract:
-
The eluate can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
Technical Support Center: Optimizing Pyraflufen-ethyl Extraction from Complex Soil Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Pyraflufen-ethyl from complex soil types.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound-ethyl from soil?
A1: A widely used and effective method involves solvent extraction with an acetone-water solution (e.g., 80:20, v/v), followed by a cleanup step using a C18 solid-phase extraction (SPE) cartridge. This approach has demonstrated good recovery rates and is suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Q2: What are the expected recovery rates for this compound-ethyl in soil samples?
A2: For validated methods, average recovery rates typically range from 90.1% to 101.3% at spiking levels of 0.01 to 1 mg/kg. The relative standard deviation (RSD) for these recoveries is generally below 6%.
Q3: What is the QuEChERS method and can it be used for this compound-ethyl extraction from soil?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined extraction and cleanup method. While originally developed for food matrices, its principles can be adapted for soil analysis. The method typically involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18.
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound-ethyl in soil?
A4: Using HPLC with UV detection, a typical limit of detection (LOD) is 1.6 ng, and the limit of quantification (LOQ) is 0.01 mg/kg. With more sensitive instrumentation like LC-MS/MS, the LOQ can be as low as 0.05 µg/kg.
Q5: How can I minimize matrix interference in my soil extracts?
A5: Matrix interference from complex soil types can be a significant challenge. Employing a robust cleanup step is crucial. For soil extracts, C18 SPE cartridges have been shown to effectively remove a large number of sample matrix interferences.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of this compound-ethyl | 1. Incomplete Extraction: The solvent may not be efficiently penetrating the soil matrix. 2. Analyte Loss During Cleanup: The analyte may be co-eluting with interferences or being retained on the SPE cartridge. 3. Degradation of Analyte: this compound-ethyl may be degrading during the extraction process. | 1. Optimize Extraction: Increase vortexing or shaking time. Consider using ultrasonication to enhance solvent penetration. Ensure the correct solvent-to-sample ratio is used. 2. Optimize Cleanup: Check the conditioning, loading, and elution steps of the SPE protocol. Ensure the elution solvent is appropriate for this compound-ethyl. A C18 cartridge is generally effective for soil. 3. Control Conditions: Perform extraction at room temperature and avoid prolonged exposure to harsh conditions. Analyze samples as quickly as possible after extraction. |
| High Variability in Results (High RSD) | 1. Inhomogeneous Sample: The soil sample may not be properly homogenized. 2. Inconsistent Extraction Procedure: Variations in shaking times, solvent volumes, or centrifugation speeds. 3. Instrumental Instability: Fluctuations in the analytical instrument's performance. | 1. Ensure Homogeneity: Thoroughly mix and sieve the soil sample before taking a subsample for extraction. 2. Standardize Protocol: Adhere strictly to the validated experimental protocol for all samples. Use calibrated pipettes and consistent timing for each step. 3. Check Instrument Performance: Run system suitability tests and calibration checks to ensure the instrument is performing within specifications. |
| Presence of Interfering Peaks in Chromatogram | 1. Insufficient Cleanup: The cleanup step is not adequately removing co-extractives from the soil matrix. 2. Contaminated Reagents or Glassware: Solvents, reagents, or glassware may be contaminated. | 1. Improve Cleanup: Use a C18 SPE cartridge for cleanup. Consider using a combination of sorbents in the cleanup step if interference is severe. 2. Use High-Purity Materials: Utilize HPLC-grade solvents and thoroughly clean all glassware. Run a method blank to check for contamination. |
| SPE Cartridge Clogging | 1. Particulate Matter in Extract: The initial extract contains fine soil particles that are blocking the SPE frit. | 1. Centrifuge at Higher Speed: Increase the centrifugation speed or duration to pellet finer particles before loading the supernatant onto the SPE cartridge. 2. Pre-filtration: Use a syringe filter (e.g., 0.45 µm) to filter the extract before loading it onto the SPE cartridge. |
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound-Ethyl Analysis in Soil
| Parameter | Value |
| Limit of Detection (LOD) | 1.6 ng |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
Table 2: Recovery Rates of this compound-Ethyl in Fortified Soil Samples
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.01 | 90.1 | 5.8 |
| 0.1 | 96.5 | 4.1 |
| 1 | 101.3 | 3.5 |
Experimental Protocols
Protocol 1: Acetone-Water Extraction with C18 SPE Cleanup
-
Sample Preparation:
-
Weigh 20 g of a sieved soil sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of an acetone-water solution (80:20, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant for the cleanup step.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 10 mL of the soil extract supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of a methanol-water solution (40:60, v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound-ethyl with 10 mL of acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°
-
Technical Support Center: Investigating Weed Resistance to Pyraflufen-ethyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of weed resistance to the herbicide Pyraflufen-ethyl.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-ethyl?
A1: this compound-ethyl is a Group 14 herbicide that functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[1][2] This enzyme is crucial for the biosynthesis of both chlorophyll (B73375) and heme in plants. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species that cause lipid peroxidation and cell membrane disruption, leading to rapid tissue necrosis.[1]
Q2: What are the known mechanisms of weed resistance to this compound-ethyl and other PPO inhibitors?
A2: Weed resistance to PPO inhibitors, including this compound-ethyl, is primarily attributed to two types of mechanisms:
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Target-Site Resistance (TSR): This involves genetic mutations in the genes encoding the PPO enzyme, specifically PPX1 and PPX2. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. A notable example is the deletion of the glycine (B1666218) 210 codon (ΔG210) in the PPX2 gene of Amaranthus tuberculatus (waterhemp).[3][4] Other mutations, such as an arginine-to-glycine substitution at position 128 (R128G), have also been identified.
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Non-Target-Site Resistance (NTSR): This is a more complex mechanism that does not involve alterations to the target enzyme. Instead, it can be due to:
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Enhanced Metabolism: The most common form of NTSR, where the resistant plant metabolizes the herbicide into non-toxic compounds more rapidly than susceptible plants. This often involves enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs).
-
Reduced Herbicide Uptake or Translocation: The resistant plant may absorb less of the herbicide or be less efficient at moving it to the target site within the plant.
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Sequestration: The herbicide is moved to and stored in cellular compartments, like the vacuole, where it cannot reach its target site.
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Q3: We observed poor control of waterhemp with a post-emergence application of this compound-ethyl. Does this automatically mean we have resistance?
A3: Not necessarily. While resistance is a possibility, several other factors can contribute to poor herbicide efficacy. These include:
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Environmental Conditions: Factors such as temperature, humidity, and rainfall after application can affect herbicide absorption and activity.
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Weed Size: Herbicides are generally more effective on smaller, actively growing weeds.
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Application Errors: Incorrect herbicide rate, poor spray coverage, or improper use of adjuvants can lead to reduced control.
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Tank-Mix Antagonism: Other herbicides in a tank mix could potentially reduce the activity of this compound-ethyl.
It is crucial to rule out these factors before concluding that herbicide resistance is the cause of control failure.
Q4: Can resistance to other PPO-inhibiting herbicides confer cross-resistance to this compound-ethyl?
A4: Yes, cross-resistance is a significant concern. Weeds that have developed resistance to one PPO inhibitor, such as fomesafen (B1673529) or lactofen, often exhibit resistance to other herbicides in the same class, including this compound-ethyl. The level of cross-resistance can vary depending on the specific herbicide and the resistance mechanism present in the weed population.
Troubleshooting Guides
Problem 1: Inconsistent results in whole-plant dose-response assays.
| Possible Cause | Troubleshooting Step |
| Genetic variability within the seed population. | Use seed from a well-characterized, homozygous susceptible population as a control. For resistant populations, if possible, use seed collected from a single, confirmed resistant plant to establish a more uniform line. |
| Variable environmental conditions in the greenhouse or growth chamber. | Ensure consistent temperature, light intensity, photoperiod, and humidity for all plants in the assay. Randomize the placement of pots for different treatments and replicates. |
| Inconsistent herbicide application. | Calibrate spray equipment carefully to ensure a uniform application volume and pressure. Use a spray chamber for precise and repeatable applications. |
| Variable plant growth stage at the time of application. | Select plants of a uniform size and growth stage for treatment. Discard any plants that are significantly smaller or larger than the average. |
Problem 2: No significant difference in PPO enzyme activity between suspected resistant and susceptible biotypes in vitro.
| Possible Cause | Troubleshooting Step |
| The resistance mechanism is not target-site based. | If there are no mutations in the PPO gene and enzyme activity is similar, the resistance is likely due to an NTSR mechanism. Investigate enhanced metabolism as a potential cause. |
| Suboptimal enzyme assay conditions. | Optimize the assay protocol, including pH, temperature, substrate concentration, and incubation time. Ensure that the protein extraction buffer effectively solubilizes the PPO enzyme. |
| Presence of endogenous inhibitors in the crude enzyme extract. | Partially purify the PPO enzyme from both susceptible and resistant plants to remove potential inhibitors before conducting the assay. |
Problem 3: Difficulty in identifying the genetic basis of resistance.
| Possible Cause | Troubleshooting Step | | The resistance is polygenic (controlled by multiple genes). | This is often the case with NTSR. A single-gene sequencing approach will not be sufficient. Consider using transcriptomics (RNA-seq) to compare gene expression profiles between resistant and susceptible plants under herbicide treatment to identify candidate genes involved in metabolic pathways. | | Novel target-site mutation. | If sequencing the known resistance-conferring regions of the PPX1 and PPX2 genes does not reveal any mutations, sequence the entire coding region of both genes to identify novel mutations. | | Gene amplification is the cause of resistance. | Use quantitative PCR (qPCR) to determine the copy number of the PPO genes in resistant and susceptible individuals. An increased copy number can lead to higher levels of the target enzyme, conferring resistance. |
Data Presentation
Table 1: Quantitative Data on Weed Resistance to PPO-Inhibiting Herbicides
| Weed Species | Herbicide | Resistance Mechanism | Resistance Factor (RF) or R/S Ratio | Reference |
| Amaranthus tuberculatus | Lactofen | TSR (ΔG210) | 18.6 | |
| Amaranthus tuberculatus | Fomesafen | TSR (ΔG210) | 5.9 | |
| Amaranthus tuberculatus | Sulfentrazone (PRE) | Unknown | 3.1 | |
| Amaranthus palmeri | Fomesafen | TSR (ΔG210) | 8 - 15 | |
| Amaranthus palmeri | Fomesafen | TSR (non-ΔG210) | 3 - 10 | |
| Amaranthus palmeri | Fomesafen | TSR | 2.0 - 9.2 | |
| Amaranthus palmeri | Saflufenacil | TSR | 2.0 - 9.2 |
Note: Resistance Factor (RF) or R/S Ratio is calculated as the GR50 (herbicide concentration required to reduce growth by 50%) of the resistant population divided by the GR50 of the susceptible population. A higher RF indicates a higher level of resistance. Cross-resistance to this compound-ethyl is likely in these populations.
Experimental Protocols
1. Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the level of resistance in a weed population by calculating the GR50.
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Plant Material: Seeds from both the suspected resistant population and a known susceptible population of the same weed species.
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Growth Conditions: Germinate seeds in trays and transplant individual seedlings at the cotyledon stage into 10 cm pots filled with a standard potting mix. Grow plants in a greenhouse or growth chamber with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When plants reach the 2-4 true leaf stage, apply this compound-ethyl at a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include a non-ionic surfactant as recommended for the herbicide formulation.
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Data Collection: At 14-21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR50 for both the resistant and susceptible populations. The Resistance Factor (RF) is then calculated as GR50 (Resistant) / GR50 (Susceptible).
2. In Vitro PPO Enzyme Assay
This protocol measures the activity of the PPO enzyme in the presence of this compound-ethyl.
-
Enzyme Extraction: Harvest fresh young leaf tissue from both resistant and susceptible plants. Grind the tissue to a fine powder in liquid nitrogen. Extract the enzyme in a buffer containing phosphate, EDTA, and PVPP. Centrifuge the homogenate and use the supernatant as the crude enzyme extract.
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Protein Quantification: Determine the total protein concentration in the crude enzyme extract using a standard method (e.g., Bradford assay).
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Enzyme Activity Measurement: The assay measures the oxidation of protoporphyrinogen IX to protoporphyrin IX. The reaction mixture contains the enzyme extract, a reaction buffer, and protoporphyrinogen IX as the substrate. The formation of protoporphyrin IX is monitored spectrophotometrically by the increase in absorbance at a specific wavelength.
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Inhibition Assay: To determine the I50 (herbicide concentration required to inhibit enzyme activity by 50%), perform the enzyme activity assay in the presence of a range of this compound-ethyl concentrations.
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Data Analysis: Plot the enzyme activity as a percentage of the control (no herbicide) against the logarithm of the herbicide concentration. Use a non-linear regression model to calculate the I50 value for both resistant and susceptible enzyme extracts.
3. Molecular Analysis of Target-Site Resistance
This protocol is for identifying mutations in the PPX1 and PPX2 genes.
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DNA Extraction: Extract genomic DNA from leaf tissue of individual resistant and susceptible plants using a commercial plant DNA extraction kit.
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PCR Amplification: Design primers to amplify the coding regions of the PPX1 and PPX2 genes. Perform PCR using the extracted genomic DNA as a template.
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DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
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Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants with a reference sequence to identify any single nucleotide polymorphisms (SNPs) or insertions/deletions that result in amino acid changes. Pay close attention to regions known to be involved in resistance, such as the codon for glycine 210 in PPX2.
Mandatory Visualizations
Caption: Signaling pathway of this compound-ethyl's herbicidal action.
Caption: Mechanisms of weed resistance to this compound-ethyl.
Caption: Experimental workflow for investigating this compound-ethyl resistance.
References
Improving the stability of Pyraflufen-ethyl stock solutions for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Pyraflufen-ethyl stock solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is this compound-ethyl and why is its stability in solution a concern?
A1: this compound-ethyl is a phenylpyrazole herbicide that functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor.[1][2] For accurate and reproducible experimental results, maintaining the stability of this compound-ethyl in stock solutions is critical. Degradation of the compound can lead to inaccurate dosing and misleading experimental outcomes. The primary degradation pathways are hydrolysis and photolysis.[3]
Q2: What are the main degradation products of this compound-ethyl in solution?
A2: The major transformation products of this compound-ethyl are its carboxylic acid derivative (Metabolite E-1), a phenolic derivative (Metabolite E-2), and a further degraded product (Metabolite E-3)[3]. The formation of these degradants is influenced by factors such as pH, light exposure, and the solvent used.
Q3: What solvents are recommended for preparing this compound-ethyl stock solutions?
A3: this compound-ethyl exhibits good solubility in several organic solvents. Acetone (B3395972), dichloromethane, and ethyl acetate (B1210297) are excellent choices for preparing high-concentration stock solutions.[1] For applications requiring miscibility with aqueous media, acetonitrile (B52724) or DMSO can be used. However, the choice of solvent can impact the stability of the stock solution, so proper storage is crucial.
Q4: What are the optimal storage conditions for this compound-ethyl stock solutions?
A4: To ensure stability, this compound-ethyl stock solutions should be stored in a cool, dark place. For short-term storage (up to one month), refrigeration at 2-8°C is recommended. For long-term storage (up to six months), freezing at -20°C or -80°C is advisable. It is also recommended to protect the solution from light to prevent photodegradation.
Q5: How can I tell if my this compound-ethyl stock solution has degraded?
A5: Visual signs of degradation can include color change or precipitation. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify this compound-ethyl and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the stock solution upon storage | - The concentration of this compound-ethyl exceeds its solubility limit in the chosen solvent at the storage temperature.- The solvent has partially evaporated, increasing the concentration. | - Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high.- Prepare a new stock solution at a lower concentration.- Ensure the storage container is tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | - The stock solution may have degraded due to improper storage (exposure to light, elevated temperature, or prolonged storage).- Repeated freeze-thaw cycles may have compromised the stability of the solution. | - Prepare a fresh stock solution from solid this compound-ethyl.- Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.- Verify the stability of the stock solution using an analytical method like HPLC. |
| Difficulty dissolving this compound-ethyl | - The chosen solvent has low solubility for this compound-ethyl.- The solid material is not of sufficient purity. | - Refer to the solubility data table to select a more appropriate solvent.- Use of ultrasonic and warming can aid in dissolution, particularly with DMSO.- Ensure you are using a high-purity analytical standard of this compound-ethyl. |
| pH-dependent instability in aqueous working solutions | - this compound-ethyl is susceptible to hydrolysis, especially at neutral to alkaline pH. | - For experiments in aqueous media, prepare fresh working solutions from the stock solution immediately before use.- If the experimental conditions allow, maintain the pH of the aqueous solution at 4 to minimize hydrolysis. |
Data Presentation
Table 1: Solubility of this compound-ethyl in Various Organic Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| Acetone | 167-182 | |
| Dichloromethane | 100-111 | |
| Ethyl acetate | 105-111 | |
| p-Xylene | 41.7-43.5 | |
| Methanol | 7.39 | |
| n-Heptane | 0.234 | |
| DMSO | 100 mg/mL (requires sonication and warming) |
Table 2: Stability of this compound-ethyl in Water at Different pH Levels
| pH | Half-life | Reference |
| 4 | Stable | |
| 7 | 13 days | |
| 9 | Rapidly hydrolyzed |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound-ethyl Stock Solution in Acetone
-
Materials:
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This compound-ethyl (analytical standard, purity >98%)
-
Acetone (HPLC grade)
-
Volumetric flask (e.g., 10 mL)
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Analytical balance
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Accurately weigh the desired amount of this compound-ethyl solid using an analytical balance. For a 10 mg/mL solution in a 10 mL volumetric flask, weigh 100 mg.
-
Carefully transfer the weighed solid into the 10 mL volumetric flask.
-
Add a small amount of acetone to the flask to dissolve the solid.
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Gently swirl the flask until the solid is completely dissolved.
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Once dissolved, add acetone to the flask until the volume reaches the 10 mL mark.
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Stopper the flask and invert it several times to ensure a homogenous solution.
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Transfer the solution to a labeled amber glass vial for storage.
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Protocol 2: Preparation of a this compound-ethyl Stock Solution in DMSO for Biological Assays
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Materials:
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This compound-ethyl (analytical standard, purity >98%)
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Dimethyl sulfoxide (B87167) (DMSO, anhydrous, cell culture grade)
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Conical tube (e.g., 15 mL)
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Pipettors and sterile tips
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Water bath or sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound-ethyl solid.
-
Transfer the solid to a conical tube.
-
Add the required volume of DMSO to achieve the desired concentration (e.g., for a 10 mM solution, add the appropriate volume based on the molecular weight of 413.18 g/mol ).
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To aid dissolution, gently warm the solution in a water bath (not exceeding 40°C) and/or sonicate until the solid is completely dissolved.
-
Once dissolved, the stock solution is ready for use or for preparing further dilutions in cell culture media. Note that the final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Mandatory Visualization
Caption: Workflow for preparing and using this compound-ethyl stock solutions.
Caption: Primary degradation pathways of this compound-ethyl.
References
Technical Support Center: Enhancing Pyraflufen-ethyl Herbicidal Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Pyraflufen-ethyl. The information is designed to address specific issues encountered during experimental setups to enhance its herbicidal activity with adjuvants.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are seeing inconsistent herbicidal activity with this compound-ethyl in our experiments. What are the common causes?
A1: Inconsistent activity can stem from several factors:
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Improper Adjuvant Selection: this compound-ethyl is a contact herbicide, and its efficacy is highly dependent on proper spray coverage and absorption into the plant tissue.[1][2] The choice of adjuvant is critical and often application-specific. For instance, Crop Oil Concentrates (COC) are frequently recommended for applications like cotton defoliation and sucker control, while Methylated Seed Oils (MSO) have shown excellent results in potato desiccation.[1][3]
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Environmental Conditions: Temperature and humidity can significantly impact performance. For cotton defoliation, the concentration of COC needs to be adjusted based on the ambient temperature.[4] High temperatures can also increase the risk of "leaf sticking."
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Weed Growth Stage and Species: The effectiveness of this compound-ethyl is dependent on the growth stage of the target weeds. For some difficult-to-control weeds, a tank mixture with another herbicide may be necessary.
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Water Quality: Hard water containing cations like calcium and magnesium can interfere with herbicide activity. It is advisable to use water conditioners if you suspect poor water quality.
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Tank Mixing Issues: Physical or chemical incompatibility in the spray tank can lead to reduced efficacy or crop injury. Always perform a jar test before preparing a new tank mix.
Q2: Can we use any type of adjuvant with this compound-ethyl?
A2: Not necessarily. While MSOs are generally considered more effective than COCs, and COCs more effective than Non-ionic Surfactants (NIS) for PPO-inhibiting herbicides like this compound-ethyl, the optimal choice depends on the specific application, crop, and environmental conditions. Some formulations of this compound-ethyl may have specific adjuvant recommendations or restrictions on their labels. For example, one formulation's label explicitly warns against adding wetters or spray oils due to the risk of increased crop injury without a significant improvement in weed control.
Q3: We are planning to test several adjuvant tank mixes with this compound-ethyl. What is the correct mixing order?
A3: The proper mixing order is crucial to prevent physical and chemical incompatibility in the spray tank. A commonly recommended order is the WALES method:
-
W ettable powders and W ater-dispersible granules
-
A gitate thoroughly
-
L iquid flowables and S uspensions
-
E mulsifiable concentrates (like many this compound-ethyl formulations)
-
S urfactants and other adjuvants
Always start with a partially filled tank of water and maintain agitation throughout the mixing process.
Q4: We observed some phytotoxicity in our crop after applying a this compound-ethyl and adjuvant tank mix. What could be the cause?
A4: Crop injury can be caused by several factors:
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High Adjuvant Concentration: Using a higher than recommended concentration of an adjuvant, particularly oil-based ones like COC or MSO, can lead to phytotoxicity.
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Tank Mix Incompatibility: A tank mix of this compound-ethyl with other herbicides, such as glyphosate, has been shown to cause significant crop injury in soybeans.
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Environmental Stress: Applying the herbicide to crops under stress from drought, heat, or other environmental factors can increase the likelihood of injury.
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Incorrect Application Timing: Applying the herbicide at a sensitive growth stage of the crop can result in damage.
Q5: How can we perform a jar test to check for tank-mix compatibility?
A5: A jar test is a simple and effective way to check for physical incompatibility.
-
Use a clear glass jar with a lid.
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Add water to the jar in the same proportion as your spray tank.
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Add the tank-mix components one at a time in the correct mixing order (WALES method), shaking the jar after each addition.
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Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, clumping, or the formation of precipitates.
Data on Adjuvant Enhancement of this compound-ethyl
The following tables summarize recommended adjuvant usage for enhancing the efficacy of this compound-ethyl in various applications, based on available research.
Table 1: Cotton Defoliation
| This compound-ethyl Rate | Adjuvant Type | Adjuvant Concentration (% v/v) | Temperature Condition |
| 1.5 oz/acre | Crop Oil Concentrate (COC) | 0.5% | > 90°F |
| 1.5 oz/acre | Crop Oil Concentrate (COC) | 1.0% | ≤ 89°F |
Data sourced from University of Georgia Extension publications.
Table 2: Potato Desiccation
| This compound-ethyl Rate | Adjuvant Type | Adjuvant Rate | Efficacy Note |
| 20-40 g ai/ha (split application) | Methylated Rape Seed Oil (MSO) | 2 L/ha | Highly improves foliage wetting and herbicidal efficacy. |
Data sourced from a study on potato haulm desiccation.
Table 3: Sucker Control in Fruit Trees
| This compound-ethyl Rate | Adjuvant Type | Adjuvant Concentration (% v/v) |
| 20 g ai/ha | Crop Oil Concentrate (COC) | 0.5% - 1.0% |
Data sourced from a technical sheet on this compound-ethyl. Another source recommends a COC concentration of 1.0% to 2.0%.
Table 4: General Broadleaf Weed Control
| Target Weed | This compound-ethyl Treatment | Adjuvant(s) Used | Efficacy (% Control) |
| Glyphosate-Resistant Horseweed | This compound-ethyl alone | Not specified | >95% |
| Glyphosate-Resistant Horseweed | This compound-ethyl + Florasulam | Not specified | >95% |
| Glyphosate-Resistant Kochia | This compound-ethyl + various tank mix partners | COC or MSO + AMS | Variable (up to 85% early season) |
Data sourced from studies on herbicide-resistant weed control.
Experimental Protocols
Protocol 1: Evaluating Adjuvant Efficacy on Broadleaf Weed Control
-
Experimental Design: Randomized complete block design with four replications.
-
Treatments:
-
Untreated control
-
This compound-ethyl alone
-
This compound-ethyl + Non-ionic Surfactant (NIS) at 0.25% v/v
-
This compound-ethyl + Crop Oil Concentrate (COC) at 1.0% v/v
-
This compound-ethyl + Methylated Seed Oil (MSO) at 1.0% v/v
-
-
Application: Apply treatments to actively growing broadleaf weeds at the 2-4 leaf stage using a calibrated sprayer.
-
Evaluation: Visually assess weed control at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control).
-
Data Analysis: Analyze data using analysis of variance (ANOVA) and a means separation test to determine significant differences between treatments.
Protocol 2: Measuring Droplet Size and Contact Angle
-
Solution Preparation: Prepare spray solutions of this compound-ethyl with and without the adjuvants to be tested at their recommended concentrations.
-
Droplet Size Analysis:
-
Use a laser diffraction particle analyzer to measure the droplet size spectrum of each solution when sprayed through a relevant nozzle type.
-
Key parameters to measure include Volume Median Diameter (VMD, Dv0.5) and the percentage of droplets smaller than 100 µm (potential for drift).
-
-
Contact Angle Measurement:
-
Use a contact angle goniometer to measure the angle of a droplet of each solution on a standardized hydrophobic surface (e.g., Parafilm) to simulate a waxy leaf surface.
-
A lower contact angle indicates better spreading and wetting properties.
-
-
Data Analysis: Compare the droplet size spectra and contact angles of the different solutions to determine the effect of each adjuvant on the physical properties of the spray.
Visualizations
Caption: Mode of action of this compound-ethyl as a PPO inhibitor.
References
Degradation kinetics of Pyraflufen-ethyl under different laboratory conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Pyraflufen-ethyl under various laboratory conditions.
Frequently Asked Questions (FAQs)
1. What are the major degradation pathways of this compound-ethyl in laboratory settings?
This compound-ethyl primarily degrades through hydrolysis, photolysis, and metabolism in soil and water.[1] The main transformation products formed are E-1 (acid metabolite), E-2 (phenolic derivative), and E-3.[1][2] In livestock, ester hydrolysis also leads to the formation of metabolite E-1 and E-2, along with demethylation to form metabolite E-9.[3]
2. What is the expected half-life of this compound-ethyl in different environmental matrices?
This compound-ethyl is generally considered non-persistent, with a short half-life under most environmental conditions, often less than two days.[1] However, the specific half-life can vary significantly depending on the conditions. For instance, in aerobic soil, the half-life is typically less than a day, with one source citing a typical DT₅₀ of 0.32 days. In water, the hydrolysis half-life is dependent on pH, being stable under acidic conditions (pH 4), having a half-life of about 13 days at neutral pH (pH 7), and hydrolyzing rapidly at alkaline pH (pH 9). The aqueous photolysis half-life has been reported to be around 30 days.
3. What analytical methods are recommended for quantifying this compound-ethyl and its metabolites?
The most common analytical methods for the determination of this compound-ethyl and its metabolites are Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are suitable for detecting residues in various matrices, including plant commodities, water, and soil. For some metabolites like E-1, a methylation step to form E-15 may be required for GC/MS analysis.
4. Are there any common issues with sample preparation for this compound-ethyl analysis?
A common challenge in residue analysis is the efficient extraction of both the parent compound and its more polar metabolites from complex matrices like soil. Sequential extractions using different solvent systems, such as acetonitrile/ammonium chloride and acetonitrile/hydrochloric acid solutions, have been shown to be effective for soil samples. For water samples, liquid-liquid extraction with solvents like ethyl acetate (B1210297) is a common practice.
5. How do I interpret the degradation kinetics data for this compound-ethyl?
The degradation of this compound-ethyl typically follows first-order kinetics, allowing for the calculation of a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. When analyzing the data, it's crucial to monitor the formation and decline of major metabolites like E-1, E-2, and E-3 to get a complete picture of the degradation pathway. The persistence of these metabolites should also be considered, as some, like E-3, can be more persistent than the parent compound.
Troubleshooting Guides
Issue 1: High variability in degradation half-life results.
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Possible Cause: Inconsistent experimental conditions.
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Solution: Ensure tight control over key parameters such as temperature, pH, light intensity (for photolysis studies), and microbial activity (for soil studies). Use of a temperature-controlled incubator and standardized soil sources is recommended.
-
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Possible Cause: Non-homogenous application of this compound-ethyl to the experimental matrix.
-
Solution: Ensure a uniform application of the test substance. For soil studies, thoroughly mix the soil after application. For aqueous studies, ensure complete dissolution or a stable suspension.
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Issue 2: Poor recovery of this compound-ethyl or its metabolites during sample analysis.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution: Optimize the extraction solvent and method. For soil, a multi-step extraction with solvents of varying polarity may be necessary. For water, adjusting the pH before liquid-liquid extraction can improve the recovery of acidic metabolites like E-1.
-
-
Possible Cause: Degradation of analytes during sample preparation or storage.
-
Solution: Minimize the time between sample collection and analysis. Store samples at low temperatures (e.g., -20°C) and in the dark. Verify the stability of analytes in the extraction solvent and under storage conditions.
-
Issue 3: Difficulty in identifying and quantifying metabolites.
-
Possible Cause: Lack of analytical standards for all metabolites.
-
Solution: Obtain certified reference standards for the expected major metabolites (E-1, E-2, E-3, E-9).
-
-
Possible Cause: Co-elution of metabolites or matrix interference in chromatography.
-
Solution: Optimize the chromatographic method (e.g., gradient, column type) to achieve better separation. Employ a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. Using tandem mass spectrometry (MS/MS) can provide the necessary selectivity for quantification even with co-eluting peaks.
-
Data Presentation
Table 1: Hydrolysis Half-life of this compound-ethyl in Water
| pH | Temperature (°C) | Half-life (Days) | Reference |
| 4 | Not Specified | Stable | |
| 7 | Not Specified | 13 | |
| 9 | Not Specified | Rapidly hydrolyzed |
Table 2: Photolysis Half-life of this compound-ethyl
| Matrix | Light Conditions | Half-life (Days) | Reference |
| Aqueous | Sunlight | 30 | |
| Water | Not Specified | 1.25 | |
| Soil | Not Specified | 2.2 |
Table 3: Aerobic Soil Degradation Half-life (DT₅₀) of this compound-ethyl
| Soil Type | Temperature (°C) | Half-life (Days) | Reference |
| Typical | Not Specified | 7 | |
| Not Specified | 20 | 0.32 | |
| Not Specified | Not Specified | < 1 | |
| Not Specified | Not Specified | ~11.89 |
Experimental Protocols
Hydrolysis Study Protocol
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Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Application of this compound-ethyl: Add a known concentration of this compound-ethyl to each buffer solution in sterile, dark containers.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: Collect samples at predetermined time intervals.
-
Analysis: Extract the samples and analyze for the concentration of this compound-ethyl and its metabolites using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound-ethyl versus time and determine the degradation rate and half-life at each pH.
Aqueous Photolysis Study Protocol
-
Preparation of Test Solution: Prepare a sterile aqueous solution of this compound-ethyl in a photolysis-grade reactor vessel.
-
Light Exposure: Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Control: Prepare an identical solution and keep it in the dark under the same temperature conditions.
-
Sampling: Collect samples from both the irradiated and dark control vessels at various time points.
-
Analysis: Analyze the samples for the parent compound and its photoproducts using LC-MS/MS.
-
Data Analysis: Calculate the photolytic degradation rate and half-life by comparing the degradation in the light-exposed sample to the dark control.
Aerobic Soil Metabolism Study Protocol
-
Soil Characterization: Use well-characterized soil with known properties (pH, organic matter content, texture).
-
Application: Treat the soil with a known amount of this compound-ethyl. Ensure uniform distribution.
-
Incubation: Incubate the treated soil in the dark at a constant temperature and moisture level. Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: Collect soil samples at specified intervals.
-
Extraction: Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
-
Analysis: Analyze the extracts for this compound-ethyl and its metabolites by LC-MS/MS or GC/MS.
-
Data Analysis: Determine the DT₅₀ and DT₉₀ values for this compound-ethyl and monitor the formation and decline of metabolites over time.
Visualizations
Caption: Experimental workflow for a hydrolysis study of this compound-ethyl.
Caption: Experimental workflow for an aqueous photolysis study.
Caption: Workflow for an aerobic soil degradation study.
References
Technical Support Center: Analysis of Pyraflufen-ethyl and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Pyraflufen-ethyl and its metabolites. Our goal is to help you minimize interference and ensure accurate detection in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound-ethyl and its metabolites.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase composition. | Optimize the mobile phase. For LC-MS/MS analysis, a common mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[1] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape does not improve, replace the analytical column. A Zorbax SB-C3 column (3.0 mm x 150 mm, 5.0 µm) has been shown to be effective.[1] | |
| High Background Noise or Baseline Interference | Contaminated solvents or reagents. | Use high-purity solvents and freshly prepared reagents. |
| Matrix effects from the sample. | Employ effective sample cleanup procedures such as Solid-Phase Extraction (SPE). For apple extracts, a PSA SPE cartridge can be effective, while a C18 SPE cartridge is suitable for soil extracts.[2][3] In some cases, significant baseline noise may still interfere with peak attenuation in drinking water samples.[1] | |
| Carryover from previous injections. | Implement a robust wash cycle for the autosampler needle and injection port between samples. Sample carryover should be assessed and confirmed to be minimal (e.g., less than 1%). | |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and procedure. For water samples, sequential extractions with ethyl acetate (B1210297) have proven effective for this compound-ethyl and its metabolites E-2 and E-3. For apple samples, extraction with acetonitrile followed by the addition of anhydrous MgSO₄ and NaCl is a common method. |
| Analyte degradation during sample processing. | Minimize sample processing time and keep samples cool. Evaporation steps should be gentle, for instance, under a stream of nitrogen at 40°C. | |
| Improper reconstitution of the final extract. | Ensure the residue is fully dissolved in the reconstitution solvent. Sonication and vortex mixing can aid in this process. Reconstituting in a solvent that matches the initial mobile phase composition (e.g., acetonitrile/water) can improve compatibility and peak shape. | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | Standardize all sample preparation steps, including volumes, mixing times, and temperatures. Automated sample preparation systems can improve reproducibility. |
| Instrument instability. | Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run. | |
| Significant matrix effects. | Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis. The use of matrix-matched standards is often necessary to compensate for these effects, especially for this compound-ethyl and some of its metabolites in water matrices. | |
| Non-linear Calibration Curve | Detector saturation at high concentrations. | Extend the calibration curve to include higher concentration standards to check for saturation. If saturation occurs, dilute the samples to fall within the linear range of the detector. For this compound-ethyl, a quadratic regression model may be more appropriate than a linear one. |
| Inappropriate calibration range. | Ensure the calibration range brackets the expected concentration of the analytes in the samples. The calibration range should extend from at least 30% of the Limit of Quantification (LOQ) to at least 120% of the highest expected concentration. |
Frequently Asked Questions (FAQs)
1. What are the common metabolites of this compound-ethyl I should be looking for?
Common metabolites of this compound-ethyl include E-1, E-2, E-3, and E-9. The specific metabolites to monitor may depend on the matrix and the scope of your study.
2. What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound-ethyl and its metabolites?
In water analysis using LC-MS/MS, the LOQ is typically 0.01 µg/L. The LOD is generally reported to be less than 30% of the LOQ. For agricultural crops and soil, the LOQ is often around 0.01 mg/kg.
3. How can I minimize matrix effects in my analysis?
Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting matrix components, are a common challenge in LC-MS/MS analysis. To minimize them:
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Effective Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds. For apple extracts, a Primary Secondary Amine (PSA) cartridge is recommended, while for soil, a C18 cartridge is effective.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the target analytes. This is often necessary for the accurate quantification of this compound-ethyl and its metabolites.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Stable Isotope-Labeled Internal Standards: When available, these are the most effective way to compensate for matrix effects.
4. What analytical techniques are most suitable for the detection of this compound-ethyl and its metabolites?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of this compound-ethyl and its metabolites. Gas Chromatography with Mass Spectrometry (GC/MS) is also used, particularly for the analysis of the metabolite E-1 after derivatization to its methyl ester (E-15).
5. What are the recommended instrument parameters for LC-MS/MS analysis?
A common setup includes:
-
Column: Zorbax SB-C3 (3.0 mm x 150 mm, 5.0 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI) is typically used. Positive ion mode is suitable for this compound-ethyl, E-2, and E-3, while negative ion mode is used for E-1.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with at least two ion transitions monitored for each analyte to ensure specificity.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound-ethyl and its metabolites.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Method | LOQ | LOD |
| This compound-ethyl & Metabolites (E-1, E-2, E-3) | Water | LC-MS/MS | 0.01 µg/L | <0.003 µg/L |
| This compound-ethyl | Apples, Soil | HPLC-UV | 0.01 mg/kg | 1.6 ng (on column) |
| This compound-ethyl & Metabolite E-1 | Milk, Tissues | GC/MS | 0.01 ppm (each) | Not Reported |
Table 2: Recovery Rates in Different Matrices
| Analyte | Matrix | Spiking Level | Average Recovery (%) |
| This compound-ethyl & Metabolites | Water | 0.01 - 1.0 µg/L | 70 - 120% |
| This compound-ethyl | Apples | 0.01 - 1.0 mg/kg | 90.1 - 101.3% |
| This compound-ethyl | Soil | 0.01 - 1.0 mg/kg | 92.5 - 102.1% |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound-ethyl and Metabolites from Water by LC-MS/MS
This protocol is adapted from EPA validated methods.
-
Sample Preparation (this compound-ethyl, E-2, E-3):
-
To a 15 mL water sample, add an internal standard.
-
Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and shaking vigorously for 30 seconds. Repeat the extraction two more times.
-
Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 2 mL of an appropriate solvent (e.g., water or acetonitrile/water mixture) with the aid of sonication and vortex mixing.
-
-
Sample Preparation (Metabolite E-1):
-
Transfer a 10 mL aliquot of the water sample directly into an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Instrument: Agilent 1290 HPLC coupled to a Sciex API 6500 MS or equivalent.
-
Column: Zorbax SB-C3 (3.0 mm x 150 mm, 5.0 µm) maintained at 20°C.
-
Mobile Phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B, hold, and then return to initial conditions.
-
Ionization: ESI in positive mode for this compound-ethyl, E-2, and E-3, and negative mode for E-1.
-
Detection: MRM mode, monitoring at least two transitions for each analyte.
-
Protocol 2: Extraction and Cleanup of this compound-ethyl from Apple and Soil Samples for HPLC Analysis
This protocol is based on established methods for agricultural commodities.
-
Extraction from Apples:
-
Weigh 10 g of homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, and immediately vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
-
-
Extraction from Soil:
-
Weigh 20 g of sieved soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of an acetone-water solution (80:20, v/v) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
For Apple Extract: Condition a PSA SPE cartridge with 5 mL of acetonitrile. Load 5 mL of the supernatant and elute with 10 mL of acetonitrile.
-
For Soil Extract: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Load 10 mL of the supernatant, wash with 5 mL of methanol-water (40:60, v/v), dry the cartridge, and elute with 10 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol for HPLC analysis.
-
Visualizations
Caption: Workflow for the analysis of this compound-ethyl and its metabolites in water.
Caption: Troubleshooting logic for minimizing analytical interference.
References
Validation & Comparative
Independent Laboratory Validation of Analytical Methods for Pyraflufen-ethyl: A Comparative Guide
This guide provides an objective comparison of independently validated analytical methods for the determination of Pyraflufen-ethyl in various matrices. The performance of different methods is supported by experimental data, with detailed methodologies provided for key experiments. This information is intended for researchers, scientists, and professionals involved in drug development and residue analysis.
Comparison of Method Performance
The following tables summarize the quantitative performance data from independent laboratory validations of different analytical methods for this compound-ethyl.
Table 1: Performance of LC-MS/MS Method for this compound-ethyl and its Metabolites in Water [1][2][3]
| Analyte | Fortification Level (µg/L) | Mean Recovery (%) | RSD (%) | LOQ (µg/L) | LOD (µg/L) |
| This compound-ethyl | 0.01 (LOQ) | 70-120 | ≤20 | 0.01 | 0.003 |
| 0.1 (10xLOQ) | 70-120 | ≤20 | |||
| 1.0 (100xLOQ) | 70-120 | ≤20 | |||
| Metabolite E-1 | 0.01 (LOQ) | 70-120 | ≤20 | 0.01 | 0.002 |
| 0.1 (10xLOQ) | 70-120 | ≤20 | |||
| 1.0 (100xLOQ) | 70-120 | ≤20 | |||
| Metabolite E-2 | 0.01 (LOQ) | 70-120 | ≤20 | 0.01 | 0.002 |
| 0.1 (10xLOQ) | 70-120 | ≤20 | |||
| 1.0 (100xLOQ) | 70-120 | ≤20 | |||
| Metabolite E-3 | 0.01 (LOQ) | 70-120 | ≤20 | 0.01 | 0.002 |
| 0.1 (10xLOQ) | 70-120 | ≤20 | |||
| 1.0 (100xLOQ) | 70-120 | ≤20 |
Table 2: Performance of GC/MS Method for this compound-ethyl and Metabolite E-1 in Plant and Livestock Commodities [4][5]
| Analyte | Commodity | LOQ (ppm) |
| This compound-ethyl & E-1 (combined) | Plant Commodities | 0.02 |
| This compound-ethyl (parent) | Milk & Tissues | 0.01 |
| Metabolite E-1 | Milk & Tissues | 0.01 |
| Combined Residues | Milk & Tissues | 0.02 |
Table 3: Performance of QuEChERS Method with LC-MS/MS and GC-MS/MS for this compound-ethyl in Cereals
| Analytical Method | Recovery (%) | RSD (%) | LOQ (mg/kg) |
| LC-MS/MS | 83 | 5 | 0.01 |
| GC-MS/MS | 90 | 5 | 0.01 |
Table 4: Performance of HPLC-UV Method for this compound-ethyl in Apples and Soil
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | LOD |
| Apples | 0.01 | 90.1 - 102.1 | <10 | 0.01 | 1.6 ng |
| 0.1 | 90.1 - 102.1 | <10 | |||
| 1.0 | 90.1 - 102.1 | <10 | |||
| Soil | 0.01 | 90.1 - 102.1 | <10 | 0.01 | 1.6 ng |
| 0.1 | 90.1 - 102.1 | <10 | |||
| 1.0 | 90.1 - 102.1 | <10 |
Experimental Protocols
LC-MS/MS Method for Water Samples
This method is validated for the determination of this compound-ethyl and its metabolites E-1, E-2, and E-3 in drinking and surface water.
Sample Preparation:
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This compound-ethyl, E-2, and E-3: Water samples (15 mL) are extracted three times with 5 mL of ethyl acetate (B1210297) by vigorous shaking for 30 seconds. The combined organic extracts are evaporated to dryness under a nitrogen stream at 40°C. The residue is then reconstituted in 2 mL of a 10:90 (v/v) acetonitrile (B52724):water solution.
-
Metabolite E-1: Water samples are analyzed by direct injection without extraction.
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Series HPLC or equivalent.
-
Mass Spectrometer: AB Sciex API 5500 or MDS Sciex API 6500 MS.
-
Column: Zorbax SB-C3 (3.0 mm x 150 mm, 5.0 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization: Electrospray Ionization (ESI), positive mode for this compound-ethyl, E-2, and E-3, and negative mode for E-1.
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Detection: Multiple Reaction Monitoring (MRM), monitoring two ion transitions per analyte.
References
Pyraflufen-ethyl Demonstrates Superior Efficacy Over Glyphosate in Controlling Resistant Horseweed
A comprehensive review of recent studies indicates that pyraflufen-ethyl (B41820), a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, provides significantly more effective control of glyphosate-resistant (GR) horseweed (Conyza canadensis) compared to glyphosate (B1671968) itself. Experimental data consistently show high efficacy of this compound-ethyl, both alone and in tank-mix combinations, offering a viable alternative for managing this problematic weed.
Glyphosate resistance in horseweed has become a widespread agricultural challenge, necessitating the exploration of alternative herbicide chemistries.[1] The primary mechanism of glyphosate resistance in horseweed is the rapid sequestration of glyphosate into the vacuole, preventing it from reaching its target site, the EPSPS enzyme in the chloroplast.[2][3] This non-target site resistance mechanism renders glyphosate largely ineffective against resistant biotypes.[4][5]
In contrast, this compound-ethyl offers a different mode of action, inhibiting the PPO enzyme. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species that destroy cell membranes, leading to rapid necrosis of plant tissues.
Comparative Efficacy: Quantitative Data
Studies have consistently demonstrated the high efficacy of this compound-ethyl on GR horseweed. A study by Kanatas et al. (2020) showed that this compound-ethyl, applied alone or with florasulam, resulted in over 95% control of GR horseweed just 7 days after treatment (DAT). The fresh weight of horseweed treated with this compound-ethyl was significantly reduced by 44% to 59% just 3 DAT compared to untreated plants.
Field trials conducted by Soltani et al. (2021) also highlight the effectiveness of this compound-ethyl, particularly when combined with other herbicides. While this compound-ethyl/2,4-D alone provided moderate control (59% to 69%), the addition of metribuzin (B1676530) increased the control of GR horseweed to 97%. This synergistic effect underscores the potential of integrated herbicide strategies incorporating this compound-ethyl.
The following tables summarize the key quantitative findings from these studies:
Table 1: Efficacy of this compound-ethyl and Glyphosate on Glyphosate-Resistant Horseweed (Kanatas et al., 2020)
| Herbicide Treatment | Dose (g a.i./ha) | Efficacy (% control) at 7 DAT |
| This compound-ethyl | 22 | >95% |
| This compound-ethyl + Florasulam | 22 + 5 | >95% |
| Glyphosate | 1800 | Low (data indicates survival) |
Table 2: Control of Glyphosate-Resistant Horseweed with this compound-ethyl/2,4-D and Tank Mixes (Soltani et al., 2021)
| Herbicide Treatment | Dose (g a.i./ha) | % Control at 8 Weeks After Application (WAA) |
| This compound-ethyl/2,4-D | 527 | 59% |
| Metribuzin | 400 | 75% |
| This compound-ethyl/2,4-D + Metribuzin | 527 + 400 | 97% |
Experimental Protocols
The findings presented are based on robust experimental methodologies designed to assess herbicide efficacy under controlled conditions.
Protocol 1: Greenhouse Pot Study (Adapted from Kanatas et al., 2020)
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Plant Material: Seeds of confirmed glyphosate-resistant horseweed biotypes were sown in pots.
-
Growth Stage: Herbicides were applied when seedlings reached the rosette stage (7-12 cm in diameter with 10-15 leaves).
-
Herbicide Application: A custom-built, compressed-air, low-pressure flat-fan nozzle experimental sprayer was used, calibrated to deliver 300 L/ha at 250 kPa.
-
Data Collection: Fresh and dry weight of the above-ground biomass of five individual plants per treatment were measured at 3, 7, 14, 21, and 28 days after treatment (DAT). Efficacy was determined by comparing the biomass of treated plants to that of untreated control plants.
-
Experimental Design: A completely randomized design with a split-plot arrangement was used.
Protocol 2: Field Trials (Adapted from Soltani et al., 2021)
-
Experimental Setup: Five field experiments were conducted over two years (2019, 2020) in fields with confirmed glyphosate-resistant horseweed populations.
-
Herbicide Application: Herbicides were applied pre-plant to soybean.
-
Data Collection: Visual assessments of GR horseweed control were conducted at 2, 4, and 8 weeks after application (WAA). Horseweed density and shoot dry weight were also measured.
-
Statistical Analysis: Data were analyzed using the GLIMMIX procedure in SAS 9.4, with least-square means separated using a Tukey-Kramer multiple-range test (α = 0.05).
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Glyphosate resistance mechanism in horseweed.
Caption: Mechanism of action of this compound-ethyl.
Caption: Generalized experimental workflow for herbicide efficacy testing.
References
Performance comparison of Pyraflufen-ethyl with other PPO inhibiting herbicides
In the competitive landscape of protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides, Pyraflufen-ethyl demonstrates robust performance, offering rapid and effective control of a broad spectrum of broadleaf weeds. This guide provides a detailed comparison of this compound-ethyl with other notable PPO inhibitors, including carfentrazone-ethyl, fomesafen, lactofen, and sulfentrazone, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: The PPO Inhibition Pathway
PPO-inhibiting herbicides, including this compound-ethyl, act by blocking the protoporphyrinogen oxidase enzyme, a critical component in the chlorophyll (B73375) biosynthesis pathway in plants.[1][2][3] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[2] These reactive oxygen species cause rapid peroxidation of lipids and proteins within the cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death and necrosis of the plant tissue.[1] This mode of action results in the characteristic rapid burndown of weeds, with symptoms such as chlorosis, desiccation, and necrosis appearing within one to three days of application.
Performance Comparison: Efficacy and Crop Safety
The following tables summarize the performance of this compound-ethyl in comparison to other PPO-inhibiting herbicides across various crops and weed species, based on available experimental data.
Table 1: Post-emergence Herbicidal Efficacy of this compound-ethyl and Comparators
| Crop | Weed Species | Herbicide | Application Rate (g a.i./ha) | Efficacy (%) | Days After Treatment (DAT) | Reference |
| Soybean | Glyphosate-Resistant Horseweed (Conyza canadensis) | This compound-ethyl | >95 | 7 | ||
| Soybean | Glyphosate-Resistant Horseweed (Conyza canadensis) | This compound-ethyl + Florasulam | >95 | 7 | ||
| Soybean | Glyphosate-Resistant Horseweed (Conyza canadensis) | This compound-ethyl/2,4-D | 390 | 50 | 56 | |
| Soybean | Glyphosate-Resistant Horseweed (Conyza canadensis) | This compound-ethyl/2,4-D | 1148 | 80 | 56 | |
| Soybean | Glyphosate-Resistant Horseweed (Conyza canadensis) | This compound-ethyl/2,4-D + Metribuzin (B1676530) | 19 | 50 | 56 | |
| Soybean | Glyphosate-Resistant Horseweed (Conyza canadensis) | This compound-ethyl/2,4-D + Metribuzin | 46 | 80 | 56 | |
| Wheat | Various Broadleaf Weeds | Carfentrazone-ethyl | 40 | >90 | 60 | |
| Wheat | Various Broadleaf Weeds | 2,4-D Amine Salt | 750 | <80 | 60 | |
| No-till Cotton | Commelina benghalensis, Ipomoea nil | Carfentrazone-ethyl + Glyphosate (B1671968) | 20, 25, 30 | High | - | |
| No-till Cotton | Commelina benghalensis, Ipomoea nil | Flumioxazin (B1672886) + Glyphosate | 25 | High | - | |
| Soybean | Various Broadleaf Weeds | Fomesafen | 250, 300, 350, 625 | High | 40 | |
| Soybean | Monocot and Dicot Weeds | Fomesafen + Fenoxaprop + Chlorimuron-ethyl | 327 | 98-99 | - |
Table 2: Crop Injury and Yield Effects of this compound-ethyl and Comparators
| Crop | Herbicide | Application Rate (g a.i./ha) | Crop Injury (%) | Yield Effect | Reference |
| Soybean | This compound-ethyl/2,4-D | 527 | <15 | - | |
| Soybean (in succession to) | Sulfentrazone | 600 | - | No significant interference | |
| Cotton (in succession to Soybean) | Sulfentrazone | 600 | Significant | 30% yield reduction | |
| Cotton | Sulfentrazone (carryover) | 400 | - | >30% yield reduction (Oklahoma), 20% yield loss (Arkansas, North Carolina) | |
| Wheat | Carfentrazone-ethyl | 40 | No phytotoxicity | Highest grain yield (5.3 t/ha) | |
| Cotton | Fomesafen (coated on fertilizer) | - | 12 | - | |
| Cotton | Sulfentrazone (coated on fertilizer) | - | 18 | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols from the cited studies.
General Experimental Workflow for Herbicide Efficacy Trials
A typical field trial to evaluate the efficacy of post-emergence herbicides follows a structured workflow to ensure reliable and comparable results.
Protocol for Efficacy of this compound-ethyl/2,4-D on Glyphosate-Resistant Horseweed in Soybean:
-
Experimental Design: Five field experiments were conducted over two years (2019, 2020) in southwestern Ontario.
-
Treatments: this compound-ethyl/2,4-D was applied alone at various doses and in a tank-mix with metribuzin (400 g ha⁻¹).
-
Application: Herbicides were applied preplant to soybean.
-
Data Collection: Visual assessments of horseweed control were conducted at 2, 4, and 8 weeks after application (WAA). Soybean injury was also visually assessed.
-
Statistical Analysis: Data were analyzed using the GLIMMIX procedure in SAS 9.4, with means separated using a Tukey-Kramer multiple-range test (α = 0.05).
Protocol for Efficacy of Carfentrazone-ethyl in No-till Cotton:
-
Experimental Setup: The experiment was conducted in Selvíria, MS, Brazil, in a loamy soil. The cotton cultivar 'ITA-90' was used.
-
Experimental Design: A randomized block design with six treatments and four replicates was employed.
-
Treatments: Carfentrazone-ethyl (20, 25, and 30 g/ha), 2,4-D (670 g/ha), and flumioxazin (25 g/ha) were each applied in a mixture with glyphosate (960 g/ha) and mineral oil (0.5% v/v). A weed-free control was also included.
-
Application: Treatments were applied before cotton planting using a manual pulverizer with a constant pressure of 45 Ib/in².
-
Data Collection: Efficacy on Commelina benghalensis and Ipomoea nil and cotton tolerance were evaluated.
Protocol for Efficacy of Fomesafen in Soybean:
-
Experimental Location: The field experiment was conducted during the kharif seasons of 2017 and 2018 at the Agricultural Farm, Institute of Agriculture, Visva-Bharati, Sriniketan, West Bengal.
-
Treatments: Fomesafen was applied at various doses (250, 300, 350, and 625 g ha⁻¹). Other treatments included imazethapyr, fluazifop-p-butyl (B166164) + fomesafen, a weedy check, and a weed-free control.
-
Data Collection: The density and dry weight of various broadleaf weeds (Trianthema portulacastrum, Digera arvensis, Phyllanthus niruri, and Acalypha indica) were measured at 40 days after sowing (DAS). Soybean plant height, yield parameters, and seed yield were also recorded.
-
Statistical Analysis: The collected data were statistically analyzed to determine the significance of the treatments.
Conclusion
This compound-ethyl is a potent PPO-inhibiting herbicide that provides rapid and effective control of a wide range of broadleaf weeds. Its performance is comparable, and in some cases superior, to other PPO inhibitors like carfentrazone-ethyl, especially in terms of speed of action. Tank-mixing this compound-ethyl with other herbicides, such as 2,4-D and metribuzin, can enhance its efficacy and spectrum of control, particularly against herbicide-resistant weeds. However, as with all PPO inhibitors, the potential for crop injury exists, and application rates and timings must be carefully considered based on the crop, weed spectrum, and environmental conditions. The provided experimental data and protocols offer a valuable resource for researchers and professionals in the development and application of PPO-inhibiting herbicides for effective weed management strategies.
References
A Comparative Guide to the Validation of Analytical Methods for Pyraflufen-ethyl and its Degradates in Water
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of the herbicide Pyraflufen-ethyl and its primary degradation products (E-1, E-2, and E-3) in water samples. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering insights into method performance and detailed experimental protocols.
Introduction to this compound-ethyl and its Environmental Fate
This compound-ethyl is a contact herbicide used for the control of broadleaf weeds.[1] In aquatic environments, it undergoes degradation, forming several metabolites. The primary degradates of concern in water are designated as E-1, E-2, and E-3.[2][3] Validated and sensitive analytical methods are crucial for monitoring the presence and levels of this compound-ethyl and its degradates in drinking and surface water to ensure environmental safety and regulatory compliance.
Method Comparison: LC-MS/MS vs. GC-MS
The most prominently documented and validated method for the analysis of this compound-ethyl and its degradates in water is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An alternative approach involves the use of Gas Chromatography-Mass Spectrometry (GC-MS), which is also a powerful technique for pesticide residue analysis. This guide will focus on the comparison of a validated LC-MS/MS method (Method XG/17/007) with a general GC-MS approach.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the validated LC-MS/MS method and a representative GC-MS method.
| Parameter | LC-MS/MS (Method XG/17/007) | GC-MS |
| Analytes | This compound-ethyl, E-1, E-2, E-3 | This compound-ethyl (and other pesticides) |
| Instrumentation | HPLC coupled to a tandem mass spectrometer (e.g., MDS Sciex API 6500)[4] | Gas chromatograph with a mass selective detector (e.g., Agilent 6890-GC with 5975C-MSD) |
| Limit of Quantification (LOQ) | 0.01 µg/L for all analytes[5] | 1.8 to 29.2 ng/L (0.0018 to 0.0292 µg/L) for a range of pesticides |
| Linearity (Correlation Coefficient, r) | > 0.99 for all analytes | Not explicitly stated for this compound-ethyl |
| Recovery | Within guideline requirements (typically 70-120%) | 70.1 - 116.5% at 10 ppb and 70.7 - 114.0% at 50 ppb for a range of pesticides |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297) for this compound-ethyl, E-2, and E-3; Direct injection for E-1 | Liquid-Liquid Extraction (LLE) with dichloromethane |
| Confirmation | Monitoring two ion mass transitions per analyte | Mass spectral library matching and retention time |
Experimental Protocols
Validated LC-MS/MS Method (XG/17/007)
This method is designed for the quantitative determination of this compound-ethyl and its metabolites E-1, E-2, and E-3 in drinking and surface water.
Sample Preparation for this compound-ethyl, E-2, and E-3:
-
A 15 mL water sample is fortified with standards.
-
The sample is extracted three times with 5 mL of ethyl acetate by vigorous shaking for 30 seconds.
-
The combined ethyl acetate extracts are evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue is reconstituted in 2 mL of water (or acetonitrile (B52724)/water for the independent laboratory validation) and vortexed.
-
An aliquot is transferred to an autosampler vial for LC-MS/MS analysis.
Sample Preparation for Metabolite E-1:
-
Water samples are analyzed by direct injection without extraction.
Instrumental Analysis:
-
HPLC System: Agilent 1290 HPLC or equivalent.
-
Mass Spectrometer: MDS Sciex API 6500 MS or equivalent.
-
Column: Zorbax SB-C3 (3.0 mm x 150 mm, 5.0 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detection: Electrospray ionization (ESI) in positive ion mode for this compound-ethyl, E-2, and E-3, and negative ion mode for E-1, with multiple reaction monitoring (MRM).
Alternative Method: GC-MS
This method is suitable for the analysis of a broad range of pesticides, including this compound-ethyl.
Sample Preparation (General Liquid-Liquid Extraction):
-
A 1 L water sample is placed in a separation funnel.
-
The sample is extracted three times with 60 mL of dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The extract is concentrated using a Kuderna-Danish evaporator.
-
The residue is dissolved in 1 mL of a suitable solvent (e.g., toluene (B28343) or hexane) for GC-MS analysis.
Instrumental Analysis:
-
GC System: Agilent 6890-GC or equivalent.
-
Mass Spectrometer: Agilent 5975C-MSD or equivalent.
-
Column: HP-5MS (30 m, 0.25 mm, 0.25 µm).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient is used to separate the analytes.
-
Detection: Electron ionization (EI) with mass spectra acquired in full scan or selected ion monitoring (SIM) mode.
Alternative Sample Preparation: QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that can be adapted for water analysis and coupled with either LC-MS/MS or GC-MS.
General QuEChERS Protocol for Water:
-
A 10-15 mL water sample is placed in a centrifuge tube.
-
Acetonitrile (with or without acid) is added as the extraction solvent.
-
Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and remove water.
-
The tube is shaken vigorously and centrifuged.
-
An aliquot of the upper acetonitrile layer is taken for cleanup.
-
Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent (e.g., PSA, C18) to the extract to remove interfering matrix components.
-
The mixture is vortexed and centrifuged.
-
The final extract is ready for instrumental analysis.
Mandatory Visualization
Caption: Workflow for the validated LC-MS/MS method.
Caption: General workflow for an alternative GC-MS method.
References
Additive Efficacy of Pyraflufen-ethyl and Metribuzin Tank Mixes for Enhanced Weed Control
A Comparative Analysis of Pre-emergent and Post-emergent Applications
For researchers and professionals in crop protection and weed science, the development of effective and sustainable weed management strategies is paramount. The increasing prevalence of herbicide-resistant weeds necessitates the exploration of combination therapies that can broaden the spectrum of control and mitigate the evolution of resistance. This guide provides a comprehensive comparison of the weed control performance of Pyraflufen-ethyl and metribuzin (B1676530), both individually and in a tank mix, supported by experimental data.
This compound-ethyl is a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, belonging to the Group 14 (G) herbicides. It provides fast-acting contact activity on a variety of broadleaf weeds.[1][2][3] Metribuzin, a photosystem II inhibitor from Group 5 (C1), offers both foliar and soil activity, controlling a range of grass and broadleaf weeds. The combination of these two modes of action presents a promising strategy for enhanced weed control.
Experimental Data Summary
The following tables summarize the key quantitative data from field trials assessing the efficacy of this compound-ethyl, metribuzin, and their combination on various weed species. The primary focus of the cited studies was the control of glyphosate-resistant (GR) horseweed (Conyza canadensis), a particularly troublesome weed in soybean production.
Table 1: Efficacy of this compound-ethyl/2,4-D and Metribuzin Tank Mix on Glyphosate-Resistant (GR) Horseweed Control in Soybean.
| Herbicide Treatment | Application Rate (g ai/ha) | GR Horseweed Control (%) 8 Weeks After Application (WAA) |
| This compound-ethyl/2,4-D | 527 | 59%[4] |
| Metribuzin | 400 | 75%[4] |
| This compound-ethyl/2,4-D + Metribuzin | 527 + 400 | 97% |
| Industry Standard 1 (glyphosate/dicamba + saflufenacil) | - | 97-100% |
| Industry Standard 2 (saflufenacil + metribuzin) | - | 97-100% |
Table 2: Dose Reduction of this compound-ethyl/2,4-D for GR Horseweed Control When Mixed with Metribuzin (400 g ai/ha) at 8 WAA.
| Desired Control Level | This compound-ethyl/2,4-D Alone (g ai/ha) | This compound-ethyl/2,4-D + Metribuzin (g ai/ha) |
| 50% Control | 390 | 19 |
| 80% Control | 1,148 | 46 |
| 95% Control | >2,108 | 201 |
Table 3: Impact of Herbicide Treatments on GR Horseweed Density and Biomass.
| Herbicide Treatment | Application Rate (g ai/ha) | Density Reduction (%) | Shoot Dry Weight Reduction (%) |
| This compound-ethyl/2,4-D | 527 | 39% | No significant effect |
| Metribuzin | 400 | Up to 90% | No significant effect |
| This compound-ethyl/2,4-D + Metribuzin | 527 + 400 | ≥97% | ≥97% |
Table 4: Soybean Crop Response to Herbicide Treatments.
| Herbicide Treatment | Application Rate (g ai/ha) | Soybean Visible Injury | Soybean Yield |
| This compound-ethyl/2,4-D + Metribuzin | 527 + 400 | <15% | No difference between herbicide treatments |
Experimental Protocols
The data presented above were derived from a series of field experiments conducted over multiple years (2019-2021) in southwestern Ontario, Canada, in fields with confirmed glyphosate-resistant horseweed populations.
Experimental Design:
-
The experiments were laid out as randomized complete block designs with four replications.
-
Plots were established in fields with natural infestations of GR horseweed.
Herbicide Application:
-
Herbicides were applied pre-plant to soybean.
-
Applications were made using a CO2-pressurized backpack sprayer calibrated to deliver a water volume of 200 L/ha at a pressure of 260 kPa.
-
The spray boom was equipped with four ULD 110-02 nozzles spaced 50 cm apart, creating a 2-meter spray width.
-
Glyphosate (900 g ae/ha) was included in all treatments to control other weed species and non-GR horseweed plants.
Data Collection and Analysis:
-
Weed control was visually assessed at 2, 4, and 8 weeks after application (WAA) on a scale of 0% (no control) to 100% (complete control).
-
GR horseweed density and shoot dry weight were determined at 8 WAA by counting plants and harvesting above-ground biomass from two 0.25 m² quadrats per plot.
-
Soybean injury was visually rated on a scale of 0% (no injury) to 100% (plant death).
-
Soybean yield was determined at crop maturity by harvesting the center two rows of each plot.
-
The nature of the interaction between the herbicides (additive, synergistic, or antagonistic) was determined using Colby’s equation.
Visualization of Experimental Workflow and Herbicide Interaction
Caption: Experimental workflow for assessing herbicide efficacy.
The synergistic and additive effects observed when mixing this compound-ethyl and metribuzin can be attributed to their distinct modes of action targeting different biochemical pathways within the weed.
Caption: Modes of action for this compound-ethyl and Metribuzin.
Discussion of Additive and Synergistic Effects
The combination of this compound-ethyl/2,4-D and metribuzin demonstrated a significant improvement in the control of GR horseweed, with interactions classified as either additive or synergistic. When applied alone, this compound-ethyl/2,4-D provided only 59% control of GR horseweed at 8 WAA, while metribuzin alone achieved 75% control. The tank mix, however, resulted in 97% control, which is comparable to industry-standard herbicide programs.
This enhanced efficacy is particularly evident in the dramatic reduction in the dose of this compound-ethyl/2,4-D required to achieve effective control when mixed with metribuzin. For instance, to achieve 95% control of GR horseweed, the required dose of the this compound-ethyl/2,4-D blend was reduced from over 2108 g ai/ha to just 201 g ai/ha when tank-mixed with 400 g ai/ha of metribuzin. This highlights a substantial additive effect, allowing for lower application rates of at least one component, which can have both economic and environmental benefits.
The two herbicides have complementary modes of action. This compound-ethyl, a PPO inhibitor, causes rapid disruption of cell membranes, leading to quick necrosis of plant tissue. Metribuzin inhibits photosynthesis at photosystem II, leading to a gradual starvation of the plant and the production of reactive oxygen species that also damage cell membranes. The combination of these two distinct mechanisms likely overwhelms the weed's ability to metabolize the herbicides or repair the cellular damage, resulting in more comprehensive and consistent control.
Furthermore, the addition of metribuzin to the tank mix significantly improved the reduction in both the density and biomass of GR horseweed, which is critical for preventing weed competition and preserving crop yield. Importantly, the increased herbicidal activity did not come at the cost of crop safety, as soybean injury remained at acceptable levels (<15%), and yields were not negatively impacted compared to other herbicide treatments.
Conclusion
The tank mixing of this compound-ethyl with metribuzin provides a highly effective solution for the control of problematic weeds such as glyphosate-resistant horseweed in soybean. The combination exhibits at least an additive, and in many cases a synergistic, effect, leading to a significant improvement in weed control compared to the individual application of either herbicide. This allows for a reduction in the required application rates of this compound-ethyl, contributing to a more sustainable and cost-effective weed management program. The complementary modes of action, coupled with acceptable crop tolerance, make this combination a valuable tool for researchers and crop protection professionals in developing integrated weed management strategies to combat herbicide resistance.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. nichino.co.jp [nichino.co.jp]
- 3. nichino-europe.com [nichino-europe.com]
- 4. Biologically effective dose of this compound-ethyl/2,4-D, applied preplant alone or mixed with metribuzin on glyphosate-resistant horseweed in soybean | Weed Technology | Cambridge Core [cambridge.org]
Evaluating the Selectivity of Pyraflufen-ethyl in Cereal Varieties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of the herbicide pyraflufen-ethyl (B41820) across various cereal varieties. By summarizing available data and outlining detailed experimental protocols, this document aims to serve as a valuable resource for researchers and professionals in the field of agriculture and weed science. The guide also offers a comparative analysis with alternative herbicides, supported by experimental findings.
Introduction to this compound-ethyl
This compound-ethyl is a fast-acting, post-emergence contact herbicide belonging to the phenylpyrazole chemical class.[1][2] Its mode of action is the inhibition of the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme, a critical component in the chlorophyll (B73375) biosynthesis pathway in plants.[1][3] This inhibition leads to a rapid accumulation of protoporphyrin IX, which, in the presence of light, causes oxidative damage to cell membranes, resulting in necrosis and death of susceptible plant tissues.[1] this compound-ethyl is primarily used for the control of a wide spectrum of broadleaf weeds in various crops, including cereals.
The selectivity of this compound-ethyl in cereal crops such as wheat and barley is a key attribute, allowing for the effective removal of competing weeds with minimal damage to the crop. This selectivity is primarily attributed to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds, a process that occurs at a much slower rate in susceptible weed species.
Comparative Selectivity of this compound-ethyl in Cereal Varieties
Regulatory submissions for this compound-ethyl-based products, such as the one for Summit Ecopar 20 SC Herbicide to the Australian Pesticides and Veterinary Medicines Authority (APVMA), have included extensive data from crop safety trials. These submissions encompassed reports from numerous efficacy and crop safety trials, including five specific crop safety variety screens conducted over three growing seasons in Australia. The cereals tested in these screens included wheat, oats, barley, triticale, and cereal rye.
While the detailed quantitative data from these specific variety screens are not publicly available, the registration of products containing this compound-ethyl for use on these cereals indicates a high degree of crop safety across a range of commercial varieties. The general findings suggest that minor, transient leaf spotting may occur under certain environmental conditions, but these effects typically do not translate into significant biomass reduction or yield loss.
To illustrate the expected outcomes of such varietal screening, the following tables present a summary of hypothetical but representative data based on the established safety profile of this compound-ethyl. These tables are structured to reflect the type of data generated in herbicide tolerance trials.
Table 1: Hypothetical Phytotoxicity Ratings of this compound-ethyl on Various Cereal Varieties (% Injury at 14 Days After Treatment)
| Cereal | Variety | This compound-ethyl (12 g a.i./ha) | This compound-ethyl (24 g a.i./ha - 2x Rate) |
| Wheat | Variety A | 1.5 | 4.0 |
| Variety B | 2.0 | 5.5 | |
| Variety C | 1.0 | 3.5 | |
| Barley | Variety D | 2.5 | 6.0 |
| Variety E | 3.0 | 7.5 | |
| Oats | Variety F | 3.5 | 8.0 |
| Variety G | 4.0 | 9.5 | |
| Triticale | Variety H | 2.0 | 5.0 |
| Rye | Variety I | 2.5 | 6.5 |
Note: Data is hypothetical and for illustrative purposes. Phytotoxicity is typically rated on a scale of 0% (no injury) to 100% (plant death).
Table 2: Hypothetical Grain Yield of Cereal Varieties Treated with this compound-ethyl (as % of Untreated Control)
| Cereal | Variety | This compound-ethyl (12 g a.i./ha) | This compound-ethyl (24 g a.i./ha - 2x Rate) |
| Wheat | Variety A | 101 | 98 |
| Variety B | 99 | 96 | |
| Variety C | 102 | 99 | |
| Barley | Variety D | 98 | 95 |
| Variety E | 97 | 93 | |
| Oats | Variety F | 97 | 92 |
| Variety G | 96 | 90 | |
| Triticale | Variety H | 100 | 97 |
| Rye | Variety I | 99 | 96 |
Note: Data is hypothetical and for illustrative purposes. Yields are expressed as a percentage of the weed-free untreated control to isolate the effect of the herbicide on the crop.
Comparison with Alternative Herbicides
This compound-ethyl's performance can be benchmarked against other commonly used broadleaf herbicides in cereals. Key alternatives include those from the sulfonylurea group (e.g., metsulfuron-methyl) and other PPO inhibitors (e.g., carfentrazone-ethyl).
Metsulfuron-methyl (B1676535): A systemic herbicide from the sulfonylurea group (ALS inhibitors), metsulfuron-methyl offers broad-spectrum control of broadleaf weeds. It is generally very selective in wheat and barley, with crop safety derived from the rapid metabolic inactivation of the herbicide by the cereal plant. However, some rotational crop restrictions can be a drawback due to its soil persistence.
Carfentrazone-ethyl: Another PPO-inhibiting herbicide, carfentrazone-ethyl, shares a similar mode of action with this compound-ethyl, providing fast-acting contact control of broadleaf weeds. It is also registered for use in a variety of cereal crops.
Table 3: Comparative Performance of this compound-ethyl and Alternative Herbicides in Cereals (Typical Application Rates)
| Herbicide | Mode of Action | Speed of Action | Crop Spectrum | Key Weeds Controlled |
| This compound-ethyl | PPO inhibitor | Fast | Wheat, Barley, Oats, Triticale, Rye | Galium aparine, Lamium spp., Veronica spp. |
| Metsulfuron-methyl | ALS inhibitor | Moderate to Slow | Wheat, Barley, Triticale, Rye | Wide range of broadleaf weeds |
| Carfentrazone-ethyl | PPO inhibitor | Fast | Wheat, Barley, Oats, Triticale, Rye | Malva spp., Kochia scoparia, Amaranthus spp. |
Experimental Protocols
To ensure robust and comparable data on herbicide selectivity, standardized experimental protocols are essential. The following outlines a typical methodology for conducting cereal variety screening trials for herbicide tolerance.
1. Experimental Design:
-
Layout: Randomized complete block design with a minimum of four replications.
-
Plot Size: Sufficiently large to minimize edge effects and allow for accurate yield assessment (e.g., 2m x 10m).
-
Treatments:
-
Untreated control (weedy).
-
Weed-free control (hand-weeded or using a non-selective herbicide pre-sowing).
-
Herbicide at the proposed label rate (1x).
-
Herbicide at double the proposed label rate (2x) to assess crop safety under potential overlap scenarios.
-
2. Crop and Variety Selection:
-
A representative range of commercially relevant cereal varieties for the target region should be selected.
-
Include both established and newly released varieties to assess a broad spectrum of genetic backgrounds.
3. Herbicide Application:
-
Timing: Applications should be made at the crop growth stage recommended on the herbicide label (e.g., Zadoks scale 12-25, from 2 leaves to mid-late tillering).
-
Equipment: Calibrated research plot sprayer to ensure accurate and uniform application.
-
Adjuvants: Include any recommended adjuvants as per the product label.
4. Data Collection and Assessment:
-
Phytotoxicity Ratings: Visual assessment of crop injury at regular intervals after application (e.g., 7, 14, 21, and 28 days). Ratings are typically based on a percentage scale (0% = no effect, 100% = complete crop death), considering symptoms like chlorosis, necrosis, and stunting.
-
Biomass Measurement: At a key growth stage (e.g., late tillering or heading), above-ground biomass from a defined area within each plot can be collected, dried, and weighed.
-
Yield Data: Harvest the entire plot or a defined central area to determine grain yield. Yield data should be adjusted for moisture content.
-
Yield Components (Optional): Analysis of parameters such as thousand-grain weight, number of heads per unit area, and grains per head can provide further insight into the herbicide's effect on the crop.
5. Statistical Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of any differences between treatments and varieties.
-
Mean separation tests (e.g., Tukey's HSD) can be used to compare individual treatment means.
Visualizations
Signaling Pathway: Mode of Action of this compound-ethyl
Caption: Mechanism of action of this compound-ethyl via PPO inhibition.
Experimental Workflow: Herbicide Selectivity Screening
Caption: Workflow for evaluating cereal variety tolerance to herbicides.
References
A Comparative Analysis of the Environmental Profile of Pyraflufen-ethyl and Other Leading Herbicides
Aimed at researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the environmental impact of Pyraflufen-ethyl against three other widely used herbicides: Glyphosate, Atrazine, and 2,4-D. This report synthesizes key experimental data on their environmental fate and toxicity, providing detailed methodologies for the cited experiments to ensure a comprehensive understanding.
This compound-ethyl is a contact herbicide belonging to the pyrazole (B372694) chemical family. Its mode of action is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), an enzyme crucial for chlorophyll (B73375) biosynthesis in plants.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1] For weed resistance management, this compound-ethyl is classified as a Group 14 (USA) or Group E (global) herbicide.[1]
This guide will delve into a comparative analysis of this compound-ethyl with Glyphosate (an amino acid synthesis inhibitor), Atrazine (a photosynthesis inhibitor), and 2,4-D (a synthetic auxin), providing a multi-faceted view of their environmental performance.
Quantitative Comparison of Environmental Impact
To facilitate a clear and direct comparison, the following tables summarize key quantitative data on the environmental fate and ecotoxicity of this compound-ethyl, Glyphosate, Atrazine, and 2,4-D.
Table 1: Soil and Water Persistence
| Herbicide | Soil Half-life (t½) | Water Half-life (t½) | Leaching Potential |
| This compound-ethyl | Typically < 2 days[2] | Rapid transformation[3] | Low for parent compound; some metabolites may leach |
| Glyphosate | Average 47 days | Can persist, slower degradation than in soil | Low due to strong soil adsorption |
| Atrazine | ~60-75 days | Can be highly persistent | High, frequently detected in ground and surface water |
| 2,4-D | 1-4 weeks | Rapid degradation | Low to moderate |
Table 2: Acute Toxicity to Non-Target Organisms (LC50/LD50)
| Organism | This compound-ethyl | Glyphosate | Atrazine | 2,4-D |
| Fish (Rainbow Trout, 96hr LC50) | >0.1 to <60 mg/L | >10 to >1000 mg/L | ~4.5 - 13 mg/L | ~0.5 - 250 mg/L |
| Aquatic Invertebrates (Daphnia magna, 48hr EC50) | Highly toxic | 6.5 to 115 mg/L | ~6.9 - 29 mg/L | >100 mg/L |
| Birds (Bobwhite Quail, Oral LD50) | >2000 mg/kg | >2000 mg/kg | ~940 mg/kg | >2000 mg/kg |
| Bees (Contact LD50) | Practically non-toxic | Low toxicity for most uses | Low to moderate toxicity | Low toxicity |
| Earthworms (14-day LC50) | >500 mg/kg | Data varies | >1000 mg/kg | ~350 mg/kg |
Experimental Protocols
The data presented in the tables above are derived from standardized ecotoxicological studies. Below are detailed methodologies for key experiments typically conducted to assess the environmental impact of herbicides.
Soil Half-life Determination (Aerobic)
Objective: To determine the rate of degradation of the herbicide in soil under aerobic conditions.
Methodology:
-
Soil Selection: A minimum of four different soil types with varying textures, organic matter content, and pH are used.
-
Test Substance Application: The ¹⁴C-labeled herbicide is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by continuous gentle airflow.
-
Sampling and Analysis: At specified intervals, replicate soil samples are extracted using appropriate solvents. The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent herbicide and its degradation products.
-
Data Analysis: The dissipation of the parent herbicide is plotted over time, and the time for 50% dissipation (DT50) is calculated using first-order kinetics.
Acute Toxicity to Fish (e.g., Rainbow Trout - OECD 203)
Objective: To determine the concentration of the herbicide that is lethal to 50% of the test fish population over a 96-hour period.
Methodology:
-
Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss) of a standard size and age are used.
-
Test Conditions: Fish are exposed to a range of herbicide concentrations in a semi-static or flow-through system to maintain constant exposure levels. Water temperature, pH, and dissolved oxygen are maintained within specified limits.
-
Exposure: A control group (no herbicide) and at least five geometrically spaced test concentrations are used. Fish are exposed for 96 hours.
-
Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Acute Toxicity to Aquatic Invertebrates (e.g., Daphnia magna - OECD 202)
Objective: To determine the concentration of the herbicide that immobilizes 50% of the test daphnids over a 48-hour period.
Methodology:
-
Test Organism: Young daphnids (<24 hours old) are used.
-
Test Conditions: Daphnids are exposed to a range of herbicide concentrations in a static system. Temperature and lighting conditions are controlled.
-
Exposure: A control group and a series of test concentrations are set up. Daphnids are exposed for 48 hours without feeding.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 (median effective concentration) for immobilization is calculated using appropriate statistical methods.
Visualizing Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mode of action of this compound-ethyl, a general environmental fate pathway for herbicides, and a typical experimental workflow for herbicide residue analysis.
References
Safety Operating Guide
Guiding Principle: Regulatory Compliance
Proper disposal of Pyraflufen is essential for laboratory safety, environmental protection, and regulatory compliance. As a substance highly toxic to aquatic life, it is imperative that all waste, including excess product and empty containers, is managed according to strict protocols.[1][2] Adherence to the procedures outlined below, in conjunction with the product's specific Safety Data Sheet (SDS) and local regulations, is critical for all researchers and laboratory personnel.
All disposal practices must comply with federal, state, and local laws and regulations.[1][3] State and local requirements may be more restrictive than federal guidelines. Always consult the product label and SDS for specific disposal instructions, as these are legally binding.
Procedure for Disposal of Excess this compound
Pesticide wastes are classified as toxic, and their improper disposal is a violation of federal law. Never dump this compound waste into sewers, on the ground, or into any body of water.
-
Prioritize Use: The most effective way to manage excess this compound is to avoid creating waste. Mix only the amount needed for the immediate task. If you have a small amount of leftover diluted product, it is best to use it up by applying it according to the label directions.
-
Identify as Hazardous Waste: Unused or unwanted this compound concentrate that cannot be used must be treated as hazardous waste.
-
Contact a Disposal Facility: To dispose of this hazardous waste, contact your State Pesticide or Environmental Control Agency, or a hazardous waste representative at the nearest EPA Regional Office for guidance. You can also consult your local solid waste management authority to find a household hazardous waste collection program.
-
Transport Safely: When transporting the waste for disposal, keep it in its original, securely sealed container with the label intact. Ensure the container cannot shift or spill during transport.
Procedure for Disposal of Empty Containers
Never reuse an empty this compound container for any other purpose. The container must be properly cleaned before disposal.
Triple-Rinse Protocol
The standard procedure for decontaminating empty pesticide containers is the "triple rinse" method. This should be performed immediately after emptying the container, as residues are harder to remove once they have dried.
-
Initial Draining: Empty the remaining this compound into your application equipment or mix tank. Allow the container to drain for an additional 10-30 seconds after the flow has been reduced to drips.
-
First Rinse: Fill the container to about 20-25% of its capacity with water.
-
Agitation: Securely replace the cap and shake, roll, or invert the container vigorously for at least 30 seconds to rinse all interior surfaces.
-
Collect Rinsate: Pour the rinse water (rinsate) into the application equipment or mix tank for later use. Allow the container to drain for another 10-30 seconds.
-
Repeat: Repeat the rinsing and collection steps two more times.
-
Final Disposal: After the final rinse, the clean container can be offered for recycling or reconditioning. If these options are not available, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by incineration, if permitted by state and local authorities. If the container is burned, stay out of the smoke.
Spill Management and Waste Disposal
In the event of a spill, contain the material immediately.
-
Containment: Dike liquid spills to prevent spreading.
-
Absorption: Absorb the spilled material with an inert substance such as sand, sawdust, or absorbent clay.
-
Collection: Sweep or collect the contaminated absorbent material and place it into a clearly labeled, sealable metal drum.
-
Decontamination: Wash the spill area with water, taking care not to let the runoff enter water bodies.
-
Disposal: Dispose of the collected contaminated material as hazardous waste through an approved disposal facility.
This compound Disposal and Safety Data
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value & Description | Source(s) |
| UN Number | 3082 (Liquid), 3077 (Solid) | |
| Hazard Class | 9 (Miscellaneous dangerous substances and articles) | |
| Environmental Hazard | Environmentally Hazardous Substance, Marine Pollutant. Very toxic to aquatic organisms. | |
| Container Rinsing Volume | 20-25% of container capacity | |
| Acute Aquatic Toxicity | Green Alga EC50 (96h): 32 µg/L |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste products in a laboratory or research setting.
Caption: Logical workflow for this compound waste disposal.
References
Essential Safety and Logistics for Handling Pyraflufen
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling the herbicide Pyraflufen, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various activities involving this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[1] Always inspect gloves for tears or holes before use. For tasks with a high risk of splashing, consider double-gloving. |
| Eyes | Protective eyewear | Chemical safety goggles are essential. In situations with a significant splash hazard, a face shield should be worn in addition to goggles.[2] |
| Body | Protective clothing | Wear a long-sleeved shirt and long pants as a minimum.[1] For mixing, loading, or other high-exposure tasks, a chemical-resistant apron or coveralls should be worn.[2] |
| Feet | Closed-toe shoes and socks | Leather footwear should be avoided as it can absorb chemicals. Chemical-resistant boots are recommended, and pant legs should be worn outside of the boots. |
| Head (for overhead exposure) | Chemical-resistant headgear | A chemical-resistant hood or helmet should be worn when there is a risk of overhead exposure. |
| Respiratory | Approved respiratory protection | In poorly ventilated areas or when generating dust or aerosols, wear an approved respirator. The specific type of respirator should be determined by a risk assessment. |
Operational Plan: A Step-by-Step Guide for Handling this compound
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment. The following workflow outlines the key stages, from preparation to post-handling procedures.
Experimental Protocols
Adherence to established protocols is fundamental for both safety and experimental integrity. Below are key procedural steps:
Preparation:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Information Review: Always consult the manufacturer's Safety Data Sheet (SDS) for this compound prior to use.
-
PPE Check: Ensure all necessary PPE is available, in good condition, and fits correctly.
-
Work Area Setup: Prepare the designated handling area. This includes ensuring proper ventilation, such as working within a fume hood, and having spill control materials readily accessible.
Handling:
-
Measurement: When weighing solid this compound, do so in a ventilated enclosure to avoid inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.
-
Experimental Use: Handle all solutions and experimental setups containing this compound with care to prevent spills and aerosol generation.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by other items.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is a critical step in the chemical management lifecycle to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: All excess this compound, solutions containing this compound, and heavily contaminated materials (e.g., paper towels used for spills) should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated PPE: Disposable gloves, aprons, and other contaminated PPE should be placed in a separate, clearly marked waste bag for hazardous materials.
Disposal Procedures:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and appropriate hazard warnings.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for the collection of hazardous waste by a licensed disposal contractor in accordance with institutional and local regulations.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
